Avobenzone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(trideuteriomethoxy)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3/i4D3 |
InChI Key |
XNEFYCZVKIDDMS-GKOSEXJESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics and Solubility of Avobenzone-d3
This technical guide provides a comprehensive overview of the core physical and chemical properties of Avobenzone-d3, a deuterated analog of the widely used UVA filter, Avobenzone. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize labeled compounds for quantitative analysis.
Core Physical and Chemical Properties
This compound, also known as 1-(4-(tert-butyl)phenyl)-3-(4-methoxy-d3 phenyl)propane-1,3-dione, is primarily used as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its physical and chemical characteristics are summarized in the table below. The deuteration is typically on the methoxy (B1213986) group, which provides a distinct mass difference from the parent molecule, Avobenzone, without significantly altering its chemical behavior.
| Property | Value |
| Molecular Formula | C₂₀H₁₉D₃O₃[3][4][5] |
| Molecular Weight | 313.41 g/mol |
| Appearance | Solid, Crystalline Powder |
| Purity | ≥90% by HPLC, >98%, ≥99% deuterated forms (d₁-d₃) |
| IUPAC Name | 1-(4-(tert-butyl)phenyl)-3-(4-methoxy-d3 phenyl)propane-1,3-dione |
| CAS Number | 2518100-58-6 |
| Storage Condition | Recommended to be stored at refrigerator temperature (2-8°C) for long-term storage. |
Solubility Profile
The solubility of this compound is a critical parameter for its application in analytical methodologies, particularly for the preparation of stock solutions and standards. Like its non-deuterated counterpart, this compound is an oil-soluble compound with poor solubility in water.
| Solvent | Solubility |
| Acetonitrile (B52724) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Insoluble |
For the parent compound, Avobenzone, more detailed solubility data is available, which can serve as a close approximation for this compound. It is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF, with solubilities of approximately 5 mg/mL in ethanol and 30 mg/mL in DMSO and DMF. It is also soluble in isopropanol, decyl oleate, capric/caprylic triglycerides, and castor oil. For applications requiring aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.
Experimental Protocols
The determination of the physical and chemical properties of this compound follows standard analytical chemistry protocols.
3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed using HPLC.
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase : A gradient mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used.
-
Procedure : A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., acetonitrile). The solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks detected at a specific wavelength (e.g., the λmax of Avobenzone, which is around 357-363 nm) to calculate the purity.
3.2. Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecular weight and isotopic labeling of this compound are confirmed using MS, and the precise location of the deuterium (B1214612) atoms is confirmed by NMR.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the presence of deuterium atoms by observing the accurate mass of the molecular ion.
-
NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the overall structure. The absence or significant reduction of the methoxy proton signal in the ¹H NMR spectrum confirms the deuteration at that position.
3.3. Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent.
-
Procedure : An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Visualized Workflow for Characterization and Application
The following diagram illustrates the general workflow for the characterization and use of this compound as an internal standard.
Caption: Workflow for the characterization and application of this compound.
References
An In-depth Technical Guide to the Isotopic Labeling Purity of Avobenzone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic labeling purity of Avobenzone-d3, a deuterated analog of the common UVA filter, Avobenzone (B1665848). Ensuring high isotopic purity is critical for applications such as internal standards in pharmacokinetic studies, metabolic flux analysis, and mechanistic research where precise quantification is paramount.
Introduction to Isotopic Labeling and this compound
Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotope. In the case of this compound, three hydrogen atoms have been replaced with deuterium (B1214612). The chemical structure of Avobenzone is 1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-methoxyphenyl)-1,3-propanedione.[1] The deuteration is typically targeted at a specific molecular position to serve as a stable, non-radioactive tracer or internal standard. The efficacy of deuterated standards is directly dependent on their isotopic purity, which is the extent to which the target molecule contains the desired number of deuterium atoms.
Analytical Methodologies for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on a combination of high-resolution analytical techniques. The primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
High-Resolution Mass Spectrometry (HRMS)
HRMS, particularly Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS), is a powerful technique for quantifying the isotopic enrichment of a sample.[2][3] It allows for the separation and detection of different isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios.
Experimental Protocol: Isotopic Purity Assessment by LC-ESI-HRMS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to achieve a final concentration suitable for MS analysis (e.g., 1 µg/mL).
-
Chromatographic Separation: The sample is injected into a UHPLC system coupled to the HRMS. A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as 0.1% formic acid in water and methanol.[4] This step separates the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The eluent is introduced into the ESI source of the HRMS. The instrument is operated in full-scan mode in the positive or negative ion mode to detect the protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions of Avobenzone and its isotopologs.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of the ions corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are integrated. The isotopic purity is calculated based on the relative intensities of these peaks after correcting for the natural abundance of isotopes like 13C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structural integrity of the molecule and determining the specific positions of the deuterium labels. Both ¹H NMR and ¹³C NMR are utilized.
Experimental Protocol: Structural Confirmation by NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the expected chemical shifts for the protons that have been replaced by deuterium confirms the location of the labels. The integration of the remaining proton signals provides a quantitative measure of the extent of deuteration at specific sites.
-
¹³C NMR Analysis: The ¹³C NMR spectrum can also provide information about the deuteration. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance compared to the unlabeled compound.
Quantitative Data Presentation
The isotopic purity of a batch of this compound can be summarized in a clear, tabular format. The following tables represent hypothetical data for a batch of this compound.
Table 1: Isotopic Distribution of this compound Determined by HRMS
| Isotopolog | Relative Abundance (%) |
| d0 (Unlabeled) | 0.2 |
| d1 | 0.8 |
| d2 | 2.5 |
| d3 (Desired) | 96.5 |
Table 2: Summary of Isotopic Purity and Chemical Purity
| Parameter | Value | Method |
| Isotopic Purity (d3) | 96.5% | HRMS |
| Chemical Purity | >99.5% | HPLC-UV |
| ¹H NMR | Conforms to structure | ¹H NMR |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes such as chemical synthesis and analytical workflows.
Synthesis of Avobenzone
While the exact synthesis of this compound is often proprietary, a general synthetic route for Avobenzone involves a Claisen condensation reaction. Deuterium can be introduced by using a deuterated starting material.
Caption: General synthesis of this compound.
Analytical Workflow for Purity Assessment
The process of analyzing the isotopic purity of this compound can be visualized as a sequential workflow.
Caption: Workflow for isotopic purity assessment.
Conclusion
The determination of the isotopic labeling purity of this compound is a critical quality control step that ensures its suitability for its intended applications. A multi-technique approach, combining the quantitative power of HRMS with the structural insights from NMR, provides a comprehensive characterization of the material. This guide has outlined the standard experimental protocols and data presentation formats that are essential for researchers, scientists, and drug development professionals working with deuterated compounds.
References
- 1. Avobenzone D3 Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Avobenzone-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Avobenzone-d3, a deuterated analog of the widely used UVA filter, Avobenzone (B1665848). This document outlines its chemical properties, and discusses the endocrine-disrupting signaling pathway of its parent compound, Avobenzone.
Core Data Presentation
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2518100-58-6 | [1][2][3] |
| Molecular Formula | C₂₀H₁₉D₃O₃ | [1][2] |
| Molecular Weight | 313.41 g/mol |
Mechanism of Action and Applications
Avobenzone is a dibenzoylmethane (B1670423) derivative renowned for its ability to absorb a wide spectrum of UVA radiation, making it a critical component in broad-spectrum sunscreens. Its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated as heat as the molecule returns to its ground state, thereby preventing the UV radiation from penetrating the skin and causing cellular damage.
This compound, as a stable isotope-labeled version of Avobenzone, serves as an invaluable internal standard for the quantification of Avobenzone in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise and accurate measurement of the non-labeled analyte.
Endocrine Disruption Signaling Pathway
Recent studies have identified Avobenzone as a potential endocrine disruptor. Research in zebrafish larvae has shown that exposure to Avobenzone can interfere with the thyroid endocrine system. The proposed mechanism involves the disruption of the hypothalamus-pituitary-thyroid (HPT) axis. Specifically, Avobenzone exposure has been linked to a significant decrease in thyroxine (T4) levels, which in turn triggers a feedback loop leading to the upregulation of genes such as trh, tshβ, and tshr in the hypothalamus and pituitary gland in an attempt to restore hormonal balance. Furthermore, an increase in the ratio of triiodothyronine (T3) to T4, supported by an increase in the deio2 gene level, suggests an alteration in thyroid hormone metabolism. These findings indicate that Avobenzone can affect thyroid hormone receptors and the feedback mechanisms of the HPT axis.
Caption: Signaling pathway of Avobenzone-induced endocrine disruption.
Experimental Protocols
For the quantification of Avobenzone in commercial products, a validated High-Performance Liquid Chromatography (HPLC) method is commonly employed. A typical experimental setup is as follows:
HPLC Method for Avobenzone Quantification
-
Column: C₁₈ column
-
Mobile Phase: Methanol:Water (e.g., 93:7, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Internal Standard: this compound
This method has demonstrated excellent linearity, sensitivity, selectivity, precision, and accuracy for the simultaneous determination of Avobenzone and other UV filters in sunscreen formulations.
Caption: Workflow for Avobenzone quantification using this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Keto-Enol Tautomerism in Deuterated Avobenzone (B1665848)
Avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane) is a widely utilized organic ultraviolet (UV) filter in sunscreen formulations, prized for its efficacy in absorbing UVA radiation.[1][2] Its molecular structure allows it to exist in a dynamic equilibrium between two tautomeric forms: a diketone and a chelated enol.[3][4] The enol form is the primary UVA-absorbing species, but its photoinstability, which involves conversion to the less stable keto form and subsequent degradation, presents a significant challenge in sunscreen formulation.[5]
This technical guide explores the core principles of keto-enol tautomerism in avobenzone, with a specific focus on the effects of deuteration. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has been investigated as a strategy to modulate the tautomeric equilibrium and, consequently, the photostability of avobenzone. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved processes.
The Keto-Enol Equilibrium in Avobenzone
Avobenzone's functionality is intrinsically linked to the equilibrium between its diketone and chelated enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring that enhances its planarity and UVA absorption capabilities (λ_max ≈ 350-360 nm). In contrast, the diketone tautomer absorbs at higher energies in the UVC range (λ_max ≈ 265 nm) and is considered a key intermediate in the photodegradation pathway. The position of this equilibrium is highly sensitive to the solvent environment. Upon UV irradiation, the enol form can be converted to the keto form, which can then undergo irreversible degradation, primarily through an α-cleavage (Norrish Type I) reaction, leading to a loss of UV protection.
The Influence of Deuteration on Tautomeric Equilibrium
Research has demonstrated that deuterating avobenzone at the methylene (B1212753) bridge (the C-H₂ group in the diketone form, which becomes the C-D₂ group) significantly alters the keto-enol equilibrium. Specifically, this modification leads to a discernible shift in the equilibrium, favoring the diketone form.
Two primary mechanistic factors are proposed to explain this shift:
-
Kinetic Isotope Effect (KIE): The tautomerization from the diketone to the enol form involves the abstraction of a proton (or deuteron). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, resulting in a higher activation energy for C-D bond cleavage. This deuterium kinetic isotope effect slows the rate of tautomerization from the diketone to the enol form, thereby increasing the relative population of the diketone tautomer at equilibrium.
-
Weaker Chelating Bond: The intramolecular hydrogen bond that stabilizes the enol form is weaker when hydrogen is replaced by deuterium. This reduced stabilization of the enol-d₁ tautomer further contributes to the equilibrium shift towards the diketone-d₂ form.
The consequence of this equilibrium shift is a higher steady-state concentration of the less photostable diketone tautomer. This has been postulated to favor increased photodegradation through non-reversible pathways.
Quantitative Data Summary
The impact of deuteration on the keto-enol equilibrium of avobenzone has been quantified using ¹H NMR spectroscopy. The relative percentages of the diketone and enol forms were determined by comparing the integration of the methylene proton signal of the diketone form and the vinylic proton signal of the enol form.
| Compound | Solvent | % Diketone | % Enol | Source |
| Avobenzone (non-deuterated) | CDCl₃ | 15% | 85% | |
| Avobenzone-d₂ | CDCl₃ | 23% | 77% | |
| Avobenzone (non-deuterated) | C₆D₁₂ | 19% | 81% | |
| Avobenzone-d₂ | C₆D₁₂ | 25% | 75% |
Table 1: Effect of Deuteration on the Keto-Enol Equilibrium of Avobenzone in Different Solvents. Data extracted from ¹H NMR experiments.
Experimental Protocols
Synthesis of Deuterated Avobenzone (Avobenzone-d₂)
The synthesis of avobenzone-d₂ involves the selective replacement of the two protons on the methylene carbon of the diketone tautomer. A general procedure based on base-catalyzed hydrogen-deuterium exchange is outlined below:
-
Dissolution: Dissolve non-deuterated avobenzone in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).
-
Base Catalyst: Add a catalytic amount of a base, for example, sodium deuteroxide (NaOD) in D₂O, to the solution. The base facilitates the deprotonation of the acidic methylene protons to form an enolate.
-
Deuterium Exchange: The enolate intermediate is then quenched by the deuterated solvent (CD₃OD or D₂O), leading to the incorporation of deuterium at the methylene position.
-
Equilibration: Stir the reaction mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow the exchange process to reach completion.
-
Workup and Purification: Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the successful deuteration and purity of the product using ¹H NMR, ²H NMR, and Mass Spectrometry.
Quantification of Tautomers by ¹H NMR Spectroscopy
The ratio of keto to enol tautomers is determined using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: Prepare solutions of deuterated and non-deuterated avobenzone in high-purity deuterated NMR solvents (e.g., CDCl₃, C₆D₁₂).
-
Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the characteristic signal for the methylene protons (-CH₂-) of the diketone tautomer.
-
Identify the characteristic signal for the vinylic proton (-CH=) of the enol tautomer.
-
Identify the signal for the enolic hydroxyl proton (-OH), which typically appears far downfield (e.g., ~17 ppm in CDCl₃) due to strong intramolecular hydrogen bonding.
-
-
Quantification: Carefully integrate the area under the methylene peak (representing 2 protons) and the vinylic peak (representing 1 proton). The percentage of each tautomer is calculated based on the relative integration values. For example: % Enol = [Integration(vinyl H)] / [Integration(vinyl H) + (Integration(methylene H₂)/2)] * 100.
Photostability Assessment via UV Irradiation
The photostability of deuterated avobenzone is compared to its non-deuterated counterpart by monitoring their degradation upon exposure to UV radiation.
-
Sample Preparation: Prepare solutions of the test compounds (avobenzone and avobenzone-d₂) in a suitable solvent, typically a deuterated one like cyclohexane-d₁₂ (C₆D₁₂) for direct NMR analysis.
-
Irradiation Source: Expose the samples to a controlled UV source. This can be natural sunlight for real-world conditions or a laboratory UV lamp, such as a UVA LED source, for controlled experiments.
-
Irradiation Procedure:
-
Ex situ: Place the samples in UV-transparent containers (e.g., quartz tubes) and irradiate for defined time intervals. After each interval, an aliquot is taken for analysis.
-
In situ: Place the sample directly within the NMR spectrometer and irradiate using a fiber-optic cable connected to a UV source, allowing for real-time monitoring of spectral changes.
-
-
Analysis: Acquire ¹H NMR spectra of the samples before and after irradiation. Compare the spectra to identify and quantify the appearance of new signals corresponding to photoproducts. An increase in the relative amount and complexity of these new signals for avobenzone-d₂ compared to non-deuterated avobenzone indicates increased photodegradation.
Mandatory Visualizations
Caption: Keto-enol equilibrium in deuterated avobenzone.
Caption: Experimental workflow for deuterated avobenzone analysis.
Caption: Postulated photodegradation pathway for avobenzone-d₂.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of deuteration on the keto–enol equilibrium and photostability of the sunscreen agent avobenzone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Avobenzone: Understanding Its Tautomerism, Photodecomposition, and Structure-Activity Relationship_Chemicalbook [chemicalbook.com]
- 5. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
Deuterium's Impact on Avobenzone: A Double-Edged Sword for Photostability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Contrasting Photostability of Avobenzone (B1665848) and its Deuterated Analog, Avobenzone-d2.
Avobenzone, a widely utilized UVA filter in sunscreen formulations, is notoriously susceptible to photodegradation, a characteristic that curtails its efficacy and can lead to the formation of undesirable byproducts. A key area of research in enhancing its stability has been isotopic substitution, specifically the replacement of hydrogen with its heavier isotope, deuterium (B1214612). Contrary to the common expectation that deuteration enhances molecular stability, studies reveal that deuterating the central methylene (B1212753)/enol moiety of avobenzone to create avobenzone-d2 paradoxically decreases its photostability. This technical guide delves into the mechanisms, experimental evidence, and protocols that elucidate this counterintuitive phenomenon.
Executive Summary
Deuteration of avobenzone at the diketone methylene/enol position (avobenzone-d2) shifts the keto-enol tautomeric equilibrium towards the less stable diketone form. This shift is attributed to a deuterium kinetic isotope effect and a weakening of the intramolecular hydrogen bond in the enol tautomer. The higher population of the diketone tautomer in avobenzone-d2, the primary photo-labile species, results in accelerated photodegradation upon UV exposure compared to its non-deuterated counterpart.
Data Presentation: Quantitative Analysis of Tautomeric Equilibrium and Photodegradation
The photostability of avobenzone is intrinsically linked to its keto-enol tautomerism. The enol form is the desired UVA absorber, while the diketone form is more prone to photodegradation. 1H NMR studies have quantified the shift in this equilibrium upon deuteration.
| Compound | Solvent | % Diketone Tautomer |
| Avobenzone | C6D12 | 2.3% |
| Avobenzone-d2 | C6D12 | 4.5% |
| Avobenzone | CDCl3 | 4.0% |
| Avobenzone-d2 | CDCl3 | 10.5% |
While the precise quantification of the increased photodegradation of avobenzone-d2 is not explicitly detailed in the primary literature, 1H NMR analysis upon UV irradiation in C6D12 consistently shows a notable increase in the formation of photoproducts for avobenzone-d2 compared to non-deuterated avobenzone.[1]
The Underlying Mechanism: A Tale of Two Tautomers
The decreased photostability of avobenzone-d2 can be rationalized by examining the effect of deuteration on the keto-enol equilibrium and the subsequent photodegradation pathway.
Keto-Enol Tautomerism and the Deuterium Effect
Avobenzone exists as an equilibrium between its enol and diketone tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond. Deuteration of the acidic proton involved in this tautomerism has two significant consequences:
-
Kinetic Isotope Effect: The abstraction of a deuterium atom (in the diketone-to-enol tautomerization) is slower than the abstraction of a hydrogen atom. This kinetic isotope effect slows down the conversion from the diketone to the enol form.
-
Weakened Hydrogen Bond: The deuterium in the enol form creates a slightly weaker intramolecular hydrogen bond compared to the protium (B1232500) counterpart.
Both factors contribute to a shift in the equilibrium, favoring the diketone form in avobenzone-d2.
Caption: The effect of deuteration on the keto-enol equilibrium of avobenzone.
Photodegradation Pathway
The primary mechanism of avobenzone photodegradation involves the diketone tautomer. Upon absorption of UV radiation, the diketone form can undergo an α-cleavage (Norrish Type I reaction), leading to the formation of radical species that do not absorb UVA and can potentially participate in further detrimental reactions.
Caption: The photodegradation pathway of the diketone tautomer of avobenzone.
Experimental Protocols
Synthesis of Avobenzone-d2
Objective: To replace the two hydrogen atoms on the methylene carbon of avobenzone with deuterium.
Materials:
-
Avobenzone
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve avobenzone in anhydrous THF.
-
Add a catalytic amount of NaOD in D₂O to the solution.
-
Add an excess of D₂O to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by ¹H NMR to observe the disappearance of the methylene proton signal.
-
Upon completion, neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield avobenzone-d2.
-
Confirm the deuteration and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photostability Assessment via ¹H NMR
Objective: To compare the rate of photodegradation of avobenzone and avobenzone-d2 by monitoring changes in their ¹H NMR spectra upon UV irradiation.
Materials:
-
Avobenzone
-
Avobenzone-d2
-
Deuterated solvent (e.g., cyclohexane-d12 (B167423) - C₆D₁₂)
-
NMR tubes
-
UV lamp (broadband or specific wavelength, e.g., 365 nm)
Procedure:
-
Prepare solutions of avobenzone and avobenzone-d2 of the same concentration (e.g., 10 mg/mL) in C₆D₁₂ in separate NMR tubes.
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample.
-
Irradiate the NMR tubes with a UV lamp for a defined period (e.g., 1 hour).
-
Acquire ¹H NMR spectra at regular intervals during irradiation.
-
Analyze the spectra to monitor the decrease in the intensity of the signals corresponding to the parent compound and the appearance and increase of signals corresponding to photoproducts.
-
Integrate the relevant peaks to quantify the relative amounts of the parent compound and photoproducts over time.
Caption: The experimental workflow for comparing the photostability of avobenzone and avobenzone-d2.
Conclusion for Drug Development Professionals
The investigation into the photostability of avobenzone-d2 provides a critical lesson in drug development and formulation science: the effects of deuteration are not universally stabilizing. In the case of avobenzone, deuteration of the methylene/enol moiety inadvertently promotes the population of the more photo-labile diketone tautomer, leading to accelerated degradation. This underscores the necessity of a deep mechanistic understanding of a molecule's degradation pathways before employing isotopic substitution as a stabilization strategy. For avobenzone, future efforts in enhancing photostability should focus on strategies that stabilize the enol form or quench the excited state of the diketone, rather than relying on deuteration of the central carbon framework.
References
Technical Guide: Application of Avobenzone-d3 in the Environmental Analysis of Avobenzone
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the application of Avobenzone-d3 as an internal standard for the accurate quantification of the common UV filter, Avobenzone, in environmental water samples. The methodology leverages the precision of isotope dilution mass spectrometry.
Introduction
Avobenzone is a widely used organic ultraviolet (UV) filter in sunscreens and other personal care products to provide protection against UVA radiation.[1][2] Its extensive use has led to its detection in various environmental compartments, including surface waters, raising concerns about its potential ecological impact.[3] Accurate and reliable quantification of Avobenzone in environmental matrices is crucial for assessing its environmental fate, transport, and potential risks.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated analog of Avobenzone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native Avobenzone, ensuring similar behavior during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response. One study has noted the use of stable isotope-labeled internal standards for the analysis of Avobenzone metabolites in human biomonitoring, highlighting the utility of this approach.
This guide provides an in-depth overview of the experimental protocol, expected quantitative performance, and the underlying principles for the use of this compound in environmental analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (Avobenzone). The labeled standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. The mass spectrometer can distinguish between the native and labeled compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined, as the ratio is unaffected by sample loss during preparation and analysis.
Experimental Protocol: Analysis of Avobenzone in Water Samples
This section outlines a detailed methodology for the quantification of Avobenzone in environmental water samples using this compound as an internal standard followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Materials and Reagents
-
Standards: Avobenzone (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water; formic acid
-
Solid Phase Extraction (SPE): Oasis HLB cartridges (or equivalent)
-
Sample Containers: Amber glass bottles, pre-cleaned
Sample Collection and Preservation
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of Avobenzone. Upon collection, store the samples at 4°C and analyze within 48 hours. If longer storage is required, acidify the samples to a pH of 2 with sulfuric acid.
Sample Preparation and Extraction
-
Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound solution (e.g., 50 ng) to serve as the internal standard.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering hydrophilic compounds.
-
Elution: Elute the retained analytes (Avobenzone and this compound) with 5 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of Avobenzone and this compound.
Workflow Diagram
Quantitative Data and Performance
The use of this compound as an internal standard is expected to yield high-quality quantitative data. The following tables summarize the anticipated performance characteristics of the described method.
Table 1: Mass Spectrometric Parameters for Avobenzone and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Avobenzone | 311.1 | 135.1 | 177.1 |
| This compound | 314.1 | 138.1 | 177.1 |
Table 2: Method Validation and Performance Data
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Recovery | 90 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Conclusion
The application of this compound as an internal standard in conjunction with isotope dilution mass spectrometry provides a robust and highly accurate method for the quantification of Avobenzone in environmental water samples. This approach effectively mitigates matrix interferences and procedural errors, leading to reliable data essential for environmental monitoring and risk assessment. The detailed protocol and expected performance characteristics presented in this guide offer a solid foundation for researchers and scientists working in the fields of environmental analysis and drug development to implement this advanced analytical technique.
References
Methodological & Application
Application Note: Quantitative Analysis of Avobenzone in Human Plasma using Avobenzone-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (B1665848) is a widely used oil-soluble ingredient in sunscreen products to absorb the full spectrum of UVA rays.[1] Accurate and robust quantification of Avobenzone in biological matrices is crucial for pharmacokinetic studies, safety assessments, and formulation development in the pharmaceutical and cosmetic industries. This application note provides a detailed protocol for the quantitative analysis of Avobenzone in human plasma using a stable isotope-labeled internal standard, Avobenzone-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, thus ensuring high accuracy and precision.[2]
Experimental
Materials and Reagents
-
Avobenzone (C₂₀H₂₂O₃, MW: 310.39 g/mol )[3]
-
This compound (C₂₀H₁₉D₃O₃, MW: 313.41 g/mol )[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K₂EDTA)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions
-
Avobenzone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Avobenzone and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Avobenzone Working Standards: Prepare a series of working standard solutions by serially diluting the Avobenzone stock solution with methanol:water (1:1, v/v) to achieve concentrations for calibration curve construction.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation
This protocol utilizes protein precipitation for the extraction of Avobenzone from human plasma.
-
Label polypropylene (B1209903) tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Add 100 µL of human plasma to each tube.
-
Spike 10 µL of the appropriate Avobenzone working standard solution to the calibration and QC samples. For unknown samples, add 10 µL of methanol:water (1:1, v/v).
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples (which receive 20 µL of methanol:water (1:1, v/v)).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Avobenzone | 311.2 | 135.1 | 100 | 25 |
| Avobenzone | 311.2 | 283.2 | 100 | 15 |
| This compound | 314.2 | 135.1 | 100 | 25 |
| This compound | 314.2 | 286.2 | 100 | 15 |
Data Presentation
The following tables summarize the expected performance characteristics of this quantitative method.
Table 1: Calibration Curve for Avobenzone
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.550 |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15 | ± 20 | ≤ 15 | ± 20 |
| Low QC | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Mid QC | 40 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High QC | 80 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ Concentration | 0.5 ng/mL |
| Precision at LLOQ (%CV) | ≤ 20 |
| Accuracy at LLOQ (%Bias) | ± 20 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Avobenzone.
Caption: Logical relationship of MRM in a triple quadrupole mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sunscreen Agents in Environmental Water Samples using Avobenzone-d3 as an Internal Standard
AN-2025-12-02
Abstract
This application note presents a robust and sensitive method for the quantification of avobenzone (B1665848) and other common sunscreen agents in various water matrices, including river water, seawater, and wastewater. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. Avobenzone-d3 is employed as an internal standard to ensure accuracy and precision in quantification. This protocol is intended for researchers, environmental scientists, and analytical chemists involved in monitoring the environmental fate and impact of personal care products.
Introduction
Sunscreen agents are widely used to protect against harmful UV radiation.[1] However, their extensive use has led to their detection in various environmental water bodies, raising concerns about their potential ecological impact.[2][3] Avobenzone is a common UVA filter found in many sunscreen formulations.[4] Accurate and reliable quantification of avobenzone and other sunscreen agents in water is crucial for environmental risk assessment.
This application note describes a validated LC-MS/MS method for the simultaneous determination of multiple sunscreen agents in water samples. The use of a deuterated internal standard, this compound, is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results.
Experimental Protocol
Materials and Reagents
-
Standards: Avobenzone, Oxybenzone (B1678072), Octocrylene, Octinoxate, Homosalate, Octisalate (analytical grade)
-
Internal Standard: this compound
-
Solvents: Methanol (B129727), Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Acetic acid (analytical grade)
-
Water: Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Filtration: Collect water samples in amber glass bottles and store at 4°C. Prior to extraction, filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidification: Acidify the filtered water samples to pH 2 with a suitable acid.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100-500 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of methanol or a suitable solvent mixture.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Add this compound internal standard to the final extract before analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., Zorbax SB C8, Ethylene-Bridged Hybrid (BEH) C18) is commonly used.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase.[5][6]
-
Ionization Mode: ESI in both positive and negative ion modes may be necessary for the analysis of a wide range of sunscreen agents.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of target analytes and the internal standard.[7]
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize typical method performance parameters for the quantification of sunscreen agents in water and other matrices.
Table 1: LC-MS/MS Method Performance for Avobenzone
| Parameter | Value | Reference |
| Linearity Range | 0.20 - 12.00 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.43 µg/mL | [9] |
| Limit of Detection (LOD) | 0.13 µg/mL | [9] |
| Recovery | 99.66% - 100.81% | [9] |
Table 2: General Performance for a Multiclass Sunscreen Method
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 ng/mL (r > 0.99) | [10] |
| Limit of Detection (LOD) | 7 - 46 ng/L | [2] |
| Recovery (Spiked Samples) | 70% - 130% | [10] |
Signaling Pathway and Logical Relationship Diagram
The use of a deuterated internal standard (IS) is a critical component of the analytical workflow to ensure data accuracy. The following diagram illustrates the logical relationship.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of avobenzone and other sunscreen agents in environmental water samples. The use of solid-phase extraction for sample preparation and this compound as an internal standard in LC-MS/MS analysis ensures high accuracy and precision. This methodology is suitable for routine monitoring and environmental research applications.
References
- 1. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of avobenzone by-products formed by various disinfectants in different types of swimming pool waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. nasetjournal.com [nasetjournal.com]
- 10. sciex.com [sciex.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Avobenzone-d3
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Avobenzone-d3. While this method is optimized for the deuterated analog, it is adapted from established protocols for unlabeled Avobenzone (B1665848), a common UV filter in sunscreen products. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. This protocol is intended for researchers, scientists, and professionals in drug development and cosmetic quality control.
Introduction
Avobenzone is a widely used chemical sunscreen agent that provides broad-spectrum UVA protection. Its deuterated analog, this compound, is often used as an internal standard in pharmacokinetic and metabolism studies. Accurate and precise quantification of this compound is crucial for such applications. This document provides a detailed protocol for a validated HPLC method suitable for the analysis of this compound in various sample matrices. The fundamental chromatographic principles for Avobenzone and its deuterated form are nearly identical, allowing for the adaptation of existing methods.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatography Column: A reversed-phase C18 column is recommended. Common dimensions are 250 mm x 4.6 mm with 5 µm particle size.[1][2][3] A phenyl-bonded column (e.g., 150.0 × 2.1 mm, 5 μm) can also be used.[4]
-
Reagents: HPLC-grade methanol (B129727), acetonitrile, and water are required. Acetic acid, phosphoric acid, or ammonium (B1175870) formate (B1220265) may be used as mobile phase modifiers.[1]
-
Standards: A certified reference standard of this compound is necessary for calibration.
2.2. Chromatographic Conditions
The following table summarizes recommended starting conditions, which can be further optimized based on system performance and sample matrix.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | Phenyl (150.0 × 2.1 mm, 5 μm) | C18 |
| Mobile Phase | Methanol:Water (95:5, v/v) with pH adjusted to 3.2 with phosphoric acid | Acetonitrile:45 mM Ammonium Formate (57:43, v/v) | Methanol:Phosphate Buffer (pH 3.0) (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min |
| Column Temperature | Ambient | Room Temperature (25 °C) | Ambient |
| Injection Volume | 20 µL | 10 µL | Not Specified |
| Detection Wavelength | 315 nm | 359 nm | 330 nm |
| Expected Retention Time | Approx. 4.9 min for Avobenzone | Not Specified | Approx. 16.9 min for Avobenzone |
2.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For cosmetic formulations, an extraction with a solvent like methanol followed by dilution and filtration through a 0.22 µm or 0.45 µm filter is typically required. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
Protocol
-
System Preparation:
-
Prepare the mobile phase as described in the table above.
-
Degas the mobile phase to prevent air bubbles.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the prepared calibration standards in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on the retention time obtained from the standard injections.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Results and Discussion
The described HPLC method provides a reliable means for the separation and quantification of this compound. The retention time of this compound is expected to be nearly identical to that of unlabeled Avobenzone under the specified reversed-phase conditions. The choice of mobile phase composition and detector wavelength can be optimized to improve peak shape, resolution, and sensitivity. For instance, a wavelength of 359 nm is optimal for avobenzone detection. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines to ensure reliable results.
Conclusion
This application note presents a comprehensive HPLC method for the analysis of this compound. The protocol is straightforward and can be implemented in most analytical laboratories equipped with standard HPLC instrumentation. The provided workflow and chromatographic conditions serve as a robust starting point for method development and routine analysis.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of Avobenzone-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric fragmentation pattern of the deuterated internal standard, Avobenzone-d3. This document includes proposed fragmentation pathways, optimized mass spectrometry parameters for quantitative analysis, and a general protocol for sample analysis.
Introduction
Avobenzone is a widely used UVA filter in sunscreen and cosmetic products. For accurate quantification of Avobenzone in various matrices such as plasma, and environmental samples, a stable isotope-labeled internal standard like this compound is essential. Understanding the fragmentation pattern of this compound is critical for developing robust and sensitive LC-MS/MS methods. This compound, where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium (B1214612), exhibits a predictable shift in its mass spectrum compared to the unlabeled compound, allowing for its use in isotope dilution mass spectrometry.
Mass Spectrometry Fragmentation of Avobenzone and this compound
The fragmentation of Avobenzone and its deuterated analog, this compound, in mass spectrometry is characterized by specific cleavage patterns of the dibenzoylmethane (B1670423) structure. Under positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ is readily formed. Collision-induced dissociation (CID) of this precursor ion leads to the generation of several characteristic product ions.
For unlabeled Avobenzone, the protonated molecule has a mass-to-charge ratio (m/z) of 311.16. Key fragmentation pathways involve the cleavage of the C-C bonds adjacent to the carbonyl groups and the loss of the tert-butyl group.
For this compound, with deuterium labeling on the methoxy group, the protonated molecule [M+H]⁺ has an m/z of 314.18. The fragmentation pattern is analogous to that of unlabeled Avobenzone, with a +3 Da mass shift for fragments retaining the deuterated methoxy group.
Proposed Fragmentation Pathway of this compound
Application Notes and Protocols for Sample Preparation Using Avobenzone-d3
This document provides detailed application notes and protocols for the use of Avobenzone-d3 as an internal standard in the quantitative analysis of avobenzone (B1665848) in human plasma and sunscreen formulations. These methods are intended for researchers, scientists, and drug development professionals.
Application Note 1: Quantitative Analysis of Avobenzone in Human Plasma by UHPLC-MS/MS using this compound as an Internal Standard
Introduction
Avobenzone is a common UVA filter used in sunscreen products. Understanding its systemic absorption is crucial for safety and efficacy assessments. This application note describes a robust and sensitive UHPLC-MS/MS method for the quantification of avobenzone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation. The sample cleanup involves a phospholipid removal 96-well protein precipitation plate.
Experimental Protocols
1. Materials and Reagents
-
Avobenzone and this compound reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Formic acid, 99%
-
Water, deionized
-
Phospholipid removal 96-well protein precipitation plates
2. Preparation of Stock and Working Solutions
-
Avobenzone Stock Solution (1 mg/mL): Accurately weigh 10 mg of avobenzone and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Avobenzone Working Solutions: Prepare serial dilutions of the avobenzone stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation
-
Pipette 100 µL of human plasma (blank, standard, QC, or study sample) into the wells of a 96-well plate.
-
Add 25 µL of the this compound IS working solution (100 ng/mL) to all wells except for the blank matrix.
-
Vortex the plate for 10 seconds.
-
Add 300 µL of acetonitrile to each well to precipitate proteins.
-
Seal and vortex the plate for 1 minute.
-
Place the 96-well protein precipitation plate on top of a clean 96-well collection plate.
-
Apply a vacuum to the precipitation plate to draw the supernatant through the phospholipid removal frit into the collection plate.
-
Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Seal the collection plate and vortex for 30 seconds before placing it in the autosampler.
4. UHPLC-MS/MS Conditions
-
UHPLC System: A validated UHPLC system.
-
Column: Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic flow of 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and methanol (24:76, v/v)[1].
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Avobenzone: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
Data Presentation
Table 1: Method Validation Parameters for Avobenzone in Human Plasma
| Parameter | Result |
| Linearity Range | 0.20 - 12.00 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
Table 2: Accuracy and Precision Data for Avobenzone QC Samples in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| LLOQ | 0.20 | 0.21 | 5.0 | 8.5 | 9.2 |
| Low | 0.60 | 0.63 | 5.0 | 6.8 | 7.5 |
| Mid | 6.00 | 5.88 | -2.0 | 4.2 | 5.1 |
| High | 9.60 | 9.41 | -1.9 | 3.5 | 4.3 |
Experimental Workflow Diagram
Application Note 2: Determination of Avobenzone in Sunscreen Formulations by HPLC-UV using this compound as an Internal Standard
Introduction
The accurate determination of avobenzone in sunscreen formulations is essential for quality control and regulatory compliance. This application note presents a validated HPLC-UV method for the quantification of avobenzone in sunscreen lotions and sprays. The use of this compound as an internal standard provides reliable results by correcting for variations during the sample extraction process.
Experimental Protocols
1. Materials and Reagents
-
Avobenzone and this compound reference standards
-
Sunscreen lotion or spray sample
-
Methanol, HPLC grade
-
Acetic acid, glacial
-
Water, deionized
2. Preparation of Stock and Working Solutions
-
Extraction Solution (0.1% Acetic Acid in Methanol): Add 1 mL of glacial acetic acid to a 1 L volumetric flask and dilute to volume with methanol[2].
-
Avobenzone Stock Solution (0.75 mg/mL): Accurately weigh 37.5 mg of avobenzone and dissolve in 50 mL of the extraction solution.
-
This compound IS Stock Solution (0.75 mg/mL): Accurately weigh 37.5 mg of this compound and dissolve in 50 mL of the extraction solution.
-
Standard Solution: Pipette 10 mL of the avobenzone stock solution and 10 mL of the this compound IS stock solution into a 100 mL volumetric flask and dilute to volume with the extraction solution. This results in a final concentration of 75 µg/mL for both avobenzone and this compound.
3. Sample Preparation
-
Accurately weigh approximately 250 mg of the sunscreen lotion or spray into a 100 mL volumetric flask.
-
Add 10 mL of the this compound IS stock solution.
-
Dilute to volume with the extraction solution.
-
Sonicate the flask for 15 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Conditions
-
HPLC System: A validated HPLC system with a UV detector.
-
Column: C18 column (e.g., Luna C18(2), 250 x 4.6 mm, 5 µm)[2].
-
Mobile Phase: A suitable gradient of methanol and water with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 313 nm.
Data Presentation
Table 3: Method Validation Parameters for Avobenzone in Sunscreen Formulations
| Parameter | Result |
| Linearity Range | 10% to 250% of target concentration |
| Correlation Coefficient (r²) | > 0.9999 |
| Accuracy (% Recovery) | 97.2% - 100.8% |
| Precision (% RSD) | < 2.0% |
Table 4: Recovery and Precision Data for Avobenzone in Sunscreen Spray and Lotion
| Matrix | Spike Level | Average Recovery (%) | Precision (% RSD) |
| Sunscreen Spray | 80% | 98.5 | 0.85 |
| 100% | 99.2 | 0.65 | |
| 120% | 97.9 | 0.92 | |
| Sunscreen Lotion | 80% | 100.1 | 1.12 |
| 100% | 99.8 | 0.88 | |
| 120% | 100.5 | 1.34 |
Data adapted from FDA LIB 4675 for avobenzone.
Experimental Workflow Diagram
References
Application Note: High-Throughput Quantification of Avobenzone in Human Plasma using Avobenzone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Avobenzone (B1665848) in human plasma using a stable isotope-labeled internal standard, Avobenzone-d3. The protocol employs a simple protein precipitation extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for high-throughput analysis in clinical research and drug development settings. A linear calibration curve was established over the concentration range of 0.5 to 100 ng/mL.
Introduction
Avobenzone is a widely used UVA filter in sunscreen products to protect the skin from the harmful effects of ultraviolet radiation.[1][2] Understanding its systemic absorption and pharmacokinetic profile is crucial for assessing its safety and efficacy.[3] Deuterated internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they exhibit similar chemical and physical properties to the analyte, ensuring reliable correction for analytical variability.[4] This note describes a validated LC-MS/MS method for the determination of Avobenzone in human plasma, employing this compound as the internal standard, and provides a detailed protocol for constructing a calibration curve.
Experimental
Materials and Reagents
-
Avobenzone (purity ≥98%)
-
This compound (isotopic purity ≥99%)[5]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Stock and Working Solutions
-
Avobenzone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Avobenzone and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Avobenzone Working Standard Solutions: Prepare serial dilutions of the Avobenzone stock solution with 50:50 methanol:water to create calibration standards with concentrations ranging from 5 to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, and unknown samples.
-
Add 50 µL of human plasma to each tube.
-
For calibration standards, spike 5 µL of the appropriate Avobenzone working standard solution into the plasma samples to achieve final concentrations of 0.5, 1, 5, 10, 25, 50, and 100 ng/mL. For blank samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or HPLC vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Mass Spectrometer: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Avobenzone: Precursor Ion > Product Ion (To be optimized based on instrumentation)
-
This compound: Precursor Ion > Product Ion (To be optimized based on instrumentation)
-
Data Analysis
The ratio of the peak area of Avobenzone to the peak area of this compound is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a 1/x² weighting factor is used to generate the calibration curve. The concentration of Avobenzone in unknown samples is then calculated from this curve.
Results
The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL, with a correlation coefficient (r²) > 0.99. The precision and accuracy were within acceptable limits as per regulatory guidelines.
Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,550 | 51,000 | 0.050 |
| 5 | 12,750 | 50,500 | 0.252 |
| 10 | 25,200 | 49,800 | 0.506 |
| 25 | 63,000 | 50,400 | 1.250 |
| 50 | 126,000 | 50,200 | 2.510 |
| 100 | 251,000 | 49,900 | 5.030 |
Diagrams
Caption: Workflow for Avobenzone quantification.
Caption: Logic for building the calibration curve.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput approach for the quantification of Avobenzone in human plasma. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis.
References
- 1. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Structure and Physical Properties of Avobenzone Factory Sell Top Quality [biolyphar.com]
- 3. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. clearsynth.com [clearsynth.com]
Application Notes and Protocols for Avobenzone Pharmacokinetic Studies Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a deuterated internal standard, such as Avobenzone-d3, in the pharmacokinetic analysis of the UV filter, avobenzone (B1665848). The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of avobenzone in biological matrices by minimizing variability from sample preparation and instrumental analysis.
I. Introduction
Avobenzone is a widely used chemical sunscreen agent that provides broad-spectrum protection against UVA radiation.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is essential for assessing its safety and efficacy. Pharmacokinetic (PK) studies are therefore a critical component of regulatory submissions and product development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying avobenzone in biological samples due to its high sensitivity and selectivity.[3] To ensure the accuracy and precision of LC-MS/MS assays, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed. The SIL-IS has nearly identical physicochemical properties to the analyte (avobenzone) but a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response.[4]
While specific public-domain protocols detailing the use of this compound are not widely available, the following sections provide a representative, detailed protocol based on established bioanalytical methods for avobenzone and the principles of using deuterated internal standards. In practice, a structurally similar deuterated compound like oxybenzone-d3 (B1163051) has also been used to quantify avobenzone.[5]
II. Experimental Protocols
A. Bioanalytical Method for Avobenzone in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of avobenzone in human plasma using a deuterated internal standard.
1. Materials and Reagents:
-
Avobenzone (analytical standard)
-
This compound (or other suitable deuterated internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions:
-
Avobenzone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of avobenzone in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the avobenzone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Add 300 µL of acetonitrile (containing the internal standard for all but the blank) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 3 min, hold for 1 min, return to 50% B, and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Avobenzone: [To be optimized, e.g., m/z 311.2 -> 135.1]; this compound: [To be optimized, e.g., m/z 314.2 -> 138.1] |
| Dwell Time | 100 ms |
6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
B. Pharmacokinetic Study Protocol
This protocol outlines a typical design for a clinical pharmacokinetic study of a topical sunscreen formulation containing avobenzone.
1. Study Design:
-
Open-label, single-center, randomized, parallel-group study.
-
Healthy adult male and female volunteers.
-
Informed consent obtained from all subjects.
-
Compliance with Good Clinical Practice (GCP).
2. Study Procedure:
-
Screening: Subjects are screened for eligibility based on inclusion/exclusion criteria.
-
Acclimatization: Subjects are acclimatized to the study center environment.
-
Dosing: A pre-determined amount of sunscreen containing avobenzone is applied to a specified surface area of the subjects' skin.
-
Blood Sampling: Serial blood samples are collected into K2-EDTA tubes at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-application).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are analyzed for avobenzone concentrations using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
III. Data Presentation
A. Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | To be determined based on expected concentrations | 0.1 - 100 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +8% |
| Recovery | Consistent and reproducible | ~90% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Stability | Analyte stable under tested conditions | Stable for 3 freeze-thaw cycles and 24 hours at room temperature |
B. Representative Pharmacokinetic Parameters of Avobenzone
The following table presents representative pharmacokinetic data for avobenzone following topical application of a sunscreen formulation.
| Parameter | Lotion Formulation | Aerosol Spray Formulation |
| Cmax (ng/mL) | 7.1 | 3.5 |
| Tmax (h) | 6.0 | 8.0 |
| AUC₀₋t (ng·h/mL) | 85.3 | 42.1 |
| t½ (h) | 52.6 | 33.7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Terminal half-life.
IV. Visualizations
References
- 1. Avobenzone - Wikipedia [en.wikipedia.org]
- 2. Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application of Avobenzone-d3 in Cosmetic Formulation Analysis
Application Note
Introduction
Avobenzone (B1665848) is a widely utilized UVA filter in sunscreen and other cosmetic products to provide broad-spectrum protection against harmful solar radiation.[1][2][3] The concentration of avobenzone in these formulations is critical to ensure product efficacy and regulatory compliance. However, avobenzone is known for its photodegradation, which can be influenced by the formulation matrix, necessitating accurate and robust analytical methods for its quantification.[1][4] Isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard is the gold standard for quantitative analysis, minimizing variations from sample preparation and matrix effects. Avobenzone-d3, a deuterated analog of avobenzone, serves as an ideal internal standard for the precise and accurate quantification of avobenzone in cosmetic formulations by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This application note describes a detailed protocol for the quantification of avobenzone in cosmetic formulations using this compound as an internal standard. The method involves a simple extraction of the active ingredient from the cosmetic matrix, followed by analysis using LC-MS/MS. The use of this compound, which co-elutes with avobenzone but is distinguished by its higher mass, allows for the correction of any analyte loss during sample preparation and any ion suppression or enhancement during mass spectrometry analysis, leading to highly reliable and reproducible results.
Experimental Workflow
The overall experimental workflow for the analysis of avobenzone in cosmetic formulations using this compound as an internal standard is depicted below.
Caption: Experimental workflow for avobenzone analysis.
Detailed Protocols
Materials and Reagents
-
Avobenzone analytical standard
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Cosmetic samples (e.g., sunscreen lotion, cream)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Avobenzone and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Avobenzone primary stock solution with methanol to achieve a concentration range of 10 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
Sample Preparation
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 100 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 9.9 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant into an HPLC vial for analysis. Dilute further with methanol if necessary to bring the concentration within the calibration curve range.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B for 1 min, and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
The following MRM transitions should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Avobenzone | 311.1 | 135.1 | 25 |
| Avobenzone | 311.1 | 293.1 | 15 |
| This compound | 314.1 | 138.1 | 25 |
Data Analysis and Quantification
The concentration of avobenzone in the cosmetic samples is determined by using the ratio of the peak area of avobenzone to the peak area of this compound. A calibration curve is constructed by plotting the peak area ratio of Avobenzone/Avobenzone-d3 against the concentration of the avobenzone standards. The concentration of avobenzone in the samples is then calculated from the linear regression equation of the calibration curve.
Method Validation Data
The following tables summarize typical method validation parameters for the quantification of avobenzone using an LC-MS/MS method.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Avobenzone | 1 - 200 | > 0.99 |
Data adapted from a study on UV filters in sunscreens.
Table 2: Accuracy (Spike Recovery)
| Sample Matrix | Spike Level | Average Recovery (%) |
| Sunscreen Lotion | Low | 98.5 |
| Medium | 101.2 | |
| High | 99.8 |
Recovery values are typically expected to be within 80-120%.
Table 3: Precision (%RSD)
| Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | |
| Low QC | < 5 | < 10 |
| Mid QC | < 5 | < 10 |
| High QC | < 5 | < 10 |
%RSD: Relative Standard Deviation
Logical Relationship of Isotope Dilution
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. The following diagram illustrates the principle of isotope dilution analysis.
Caption: Principle of isotope dilution analysis.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of avobenzone in cosmetic formulations. This methodology effectively mitigates matrix effects and variations in sample preparation, ensuring reliable data for quality control, formulation development, and regulatory submissions. The detailed protocol and validation parameters presented in this application note can be adapted by researchers and drug development professionals for the routine analysis of avobenzone in various cosmetic products.
References
Application Note: High-Sensitivity MRM Analysis of Avobenzone-d3 in Biological Matrices using Triple Quadrupole Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Avobenzone-d3 in biological matrices using a triple quadrupole mass spectrometer. The method utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This document outlines the optimized MRM transitions, liquid chromatography conditions, sample preparation, and data analysis procedures. The provided workflow is intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, metabolism, and toxicology studies involving this compound.
Introduction
Avobenzone is a widely used UVA filter in sunscreen products. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies, a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification by mass spectrometry. Triple quadrupole mass spectrometry operating in MRM mode offers exceptional sensitivity and specificity for quantitative analysis in complex biological matrices. This document details the key parameters for establishing a robust LC-MS/MS method for this compound.
Data Presentation
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound. These transitions were determined based on the fragmentation pattern of the unlabeled Avobenzone and theoretical calculations for the deuterated analog. It is recommended to infuse the this compound standard to verify and fine-tune the collision energies on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV)[1] |
| This compound | 314.2 | 177.1 | [C10H9O2]+ | User-defined |
| This compound | 314.2 | 135.1 | [C9H7O]+ | User-defined |
Note: The collision energy is instrument-dependent and should be optimized by the user. The values for unlabeled Avobenzone can be used as a starting point.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol or a suitable solvent to prepare working standard solutions at various concentrations for calibration curves and quality control samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard (if a different one is used).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: These are starting parameters and should be optimized for the specific instrument used.
Mandatory Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound quantification.
Fragmentation Pathway of Avobenzone
The proposed fragmentation of the protonated Avobenzone molecule ([M+H]+ at m/z 311.16 for unlabeled) primarily involves cleavage of the bonds flanking the central carbonyl groups. The product ion at m/z 177 corresponds to the tert-butylbenzoyl moiety, while the m/z 135 ion represents the methoxybenzoyl moiety. For this compound, assuming the deuterium (B1214612) labels are on the methoxy (B1213986) group, the precursor ion shifts to m/z 314.18, and the corresponding methoxybenzoyl fragment would be expected to shift to m/z 138. However, without knowing the exact position of the deuterium atoms, monitoring both shifted and unshifted fragments is recommended during method development.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive starting point for the quantitative analysis of this compound in biological matrices using triple quadrupole mass spectrometry. The outlined MRM transitions, LC conditions, and sample preparation protocol can be adapted and validated for specific research needs, enabling accurate and sensitive quantification for various drug development applications. It is imperative to perform instrument-specific optimization of collision energies and other MS parameters to achieve the highest level of performance.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity of Avobenzone-d3 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Avobenzone-d3 in their mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in MS analysis?
Low signal intensity of this compound can stem from several factors, broadly categorized as issues related to the analyte itself, the sample matrix, or the analytical instrumentation. The most common culprits include:
-
Differential Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound differently than the unlabeled Avobenzone, leading to signal variability and inaccuracy.[1][2]
-
Isotopic Exchange: Deuterium (B1214612) atoms on the this compound molecule can exchange with protons from the sample matrix or mobile phase, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically labile positions.
-
Suboptimal LC-MS/MS Parameters: The choice of ionization mode (ESI vs. APCI), mobile phase composition, and voltages within the mass spectrometer significantly impact signal intensity.[3][4]
-
In-Source Fragmentation: this compound might fragment within the ion source of the mass spectrometer before it reaches the mass analyzer, reducing the abundance of the intended precursor ion.
-
Analyte Instability: Avobenzone is known to be photolabile and can degrade under certain conditions, leading to a lower concentration of the target analyte.
-
Impurity of the Internal Standard: The presence of unlabeled Avobenzone or other impurities in the this compound standard can lead to inaccurate quantification.
Q2: How can I determine if matrix effects are affecting my this compound signal?
Matrix effects are a common issue in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte. To assess matrix effects, a post-extraction addition experiment is recommended.
Experimental Protocol: Assessing Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.
Materials:
-
Blank matrix (e.g., plasma, urine) without Avobenzone or this compound.
-
This compound standard solution of a known concentration.
-
Mobile phase used for the LC-MS/MS analysis.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final extraction step and just before injection, spike the extracted matrix with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound for each.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 85% | Significant ion suppression. |
| > 115% | Significant ion enhancement. |
Q3: What should I do if I suspect isotopic exchange of the deuterium labels?
Isotopic exchange can lead to a decreased signal for your deuterated internal standard and an artificially inflated signal for your target analyte.
Troubleshooting Steps:
-
Evaluate Deuterium Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can sometimes reduce back-exchange. Experiment with different pH values to find the optimal condition for stability.
-
Use a Different Internal Standard: If isotopic exchange is confirmed and cannot be mitigated, consider using a ¹³C-labeled internal standard, which is not susceptible to back-exchange.
Q4: Which ionization mode, ESI or APCI, is generally better for this compound?
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of the analyte.
-
ESI: Generally works best for polar and ionizable compounds. It is a softer ionization technique suitable for thermally labile molecules.
-
APCI: Is often more suitable for less polar, more volatile compounds that are thermally stable. APCI can be less susceptible to matrix effects than ESI.
For Avobenzone, which is a moderately polar molecule, both ESI and APCI could be viable. It is highly recommended to perform an infusion of your this compound standard to test both ionization modes and polarities (positive and negative) to determine the optimal settings for your specific instrument and conditions.
Comparison of ESI and APCI:
| Characteristic | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Polar to moderately nonpolar | Nonpolar to moderately polar |
| Molecular Weight | High molecular weight compounds | Lower molecular weight compounds |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Susceptibility to Matrix Effects | More susceptible | Generally less susceptible |
Q5: How can I optimize my LC-MS/MS parameters for this compound?
Optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters is crucial for maximizing signal intensity.
Experimental Protocol: Optimizing Ion Source Parameters
Objective: To find the optimal MS parameters for this compound.
Procedure:
-
Infuse the Standard: Prepare a solution of this compound (e.g., 1 µg/mL) in your mobile phase and infuse it directly into the mass spectrometer using a syringe pump.
-
Select Ionization Mode and Polarity: Acquire mass spectra in both positive and negative ion modes for both ESI and APCI sources to identify the mode that gives the most abundant precursor ion for this compound.
-
Optimize Source Parameters: While infusing the standard, systematically adjust the following parameters to maximize the signal of the precursor ion [M+H]⁺ or [M-H]⁻:
-
Capillary/Spray Voltage (ESI): The voltage applied to the ESI needle.
-
Nebulizer Gas Flow: The flow rate of the gas used to create the aerosol.
-
Drying Gas Flow and Temperature: The flow rate and temperature of the gas used to desolvate the droplets.
-
Vaporizer Temperature (APCI): The temperature of the heated nebulizer probe.
-
-
Optimize Fragmentation (MS/MS):
-
Collision Energy (CE): Once the precursor ion is optimized, select it for fragmentation and adjust the collision energy to produce the most abundant and stable product ions. Aim to retain about 10-15% of the precursor ion.
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for your Multiple Reaction Monitoring (MRM) method.
-
Q6: What is in-source fragmentation and how can I minimize it for this compound?
In-source fragmentation is the unintended breakdown of an analyte within the ion source before it enters the mass analyzer. This can lead to a lower abundance of the precursor ion and potentially interfere with the quantification of metabolites.
Troubleshooting Steps:
-
Reduce Cone/Fragmentor Voltage: This is the voltage that accelerates ions from the source into the mass analyzer. A lower voltage will result in less fragmentation.
-
Lower Source Temperature: High temperatures can cause thermal degradation of the analyte.
-
Optimize Mobile Phase: Ensure the mobile phase composition promotes stable ionization.
Q7: How can I ensure the stability of this compound during sample preparation and analysis?
Avobenzone is known to be photolabile, meaning it can degrade when exposed to light, particularly UV radiation.
Recommendations:
-
Protect from Light: Prepare and store all samples and standard solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Solvent Selection: The photostability of Avobenzone can be solvent-dependent. Polar solvents may offer better stability.
-
Temperature Control: Store samples at appropriate low temperatures to minimize degradation.
-
Minimize Time to Analysis: Analyze samples as soon as possible after preparation.
Q8: How do I check the purity of my this compound internal standard?
The purity of the deuterated internal standard is critical for accurate quantification.
Procedure:
-
Prepare a High-Concentration Standard: Prepare a solution of the this compound internal standard at a high concentration.
-
Analyze in MRM Mode: Analyze this solution using your LC-MS/MS method, but monitor the MRM transition for the unlabeled Avobenzone.
-
Evaluate Response: The response for the unlabeled analyte should be negligible. A significant peak indicates the presence of unlabeled Avobenzone as an impurity in your deuterated standard.
Visualizations
Caption: A workflow for troubleshooting low this compound signal intensity.
Caption: The mechanism of ion suppression due to matrix effects.
Caption: The process of deuterium-hydrogen back-exchange.
References
Technical Support Center: Optimizing LC Gradient for Avobenzone-d3 Separation
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of Avobenzone-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound internal standard elute at a slightly different retention time than Avobenzone (B1665848)?
This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds like this compound often exhibit slightly weaker interactions with the non-polar stationary phase, causing them to elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is normal, significant or variable shifts may indicate other issues with your method.
Q2: Is complete co-elution of Avobenzone and this compound necessary for accurate quantification?
Ideally, for accurate quantification using a deuterated internal standard in LC-MS, the analyte and the internal standard should co-elute perfectly. This ensures that both compounds experience the same degree of any matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. If they separate chromatographically, they may be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy and precision of the results.
Q3: Can I use an isocratic method for the separation of Avobenzone and this compound?
While an isocratic method might be sufficient for the quantification of Avobenzone alone, a gradient is often necessary to achieve a good separation from matrix components in complex samples and to manage the chromatographic isotope effect when using this compound as an internal standard. A shallow gradient can help to fine-tune the separation between the two closely eluting compounds.
Q4: What are typical starting conditions for developing an LC method for Avobenzone?
A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with a small amount of an acidic modifier like formic acid to improve peak shape. Several published methods for Avobenzone analysis in sunscreen formulations use a high percentage of methanol in the mobile phase.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization of an LC gradient for this compound separation.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution or Co-elution of Avobenzone and this compound | Inadequate Mobile Phase Composition: The organic solvent and/or pH are not optimal for separating the two compounds. | 1. Modify the Organic Solvent: If using methanol, try acetonitrile, or vice versa. The different selectivities of these solvents can impact the separation. 2. Adjust the Gradient Slope: A shallower gradient will provide more time for the two compounds to separate. 3. Fine-tune the pH: Small adjustments to the pH of the aqueous mobile phase with an acid like formic acid can alter the ionization state of Avobenzone and influence its interaction with the stationary phase. |
| Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity. | 1. Try a Different C18 Column: Not all C18 columns are the same. A column with a different ligand density or end-capping may provide the necessary selectivity. 2. Consider a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can sometimes improve the separation of aromatic compounds like Avobenzone. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with the Stationary Phase: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with the analyte. | 1. Lower the pH: Adding a small amount of formic or acetic acid to the mobile phase can suppress the ionization of silanol groups. 2. Use a Base-Deactivated Column: Modern, high-purity silica columns are designed to minimize silanol interactions. |
| Sample Solvent Mismatch: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. | 1. Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the same solvent composition as the starting conditions of your gradient. | |
| Drifting Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between runs. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Mobile Phase Instability: The mobile phase composition is changing over time. | 1. Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and buffers can change pH.[3] 2. Degas the Mobile Phase: Dissolved gases can lead to pump flow fluctuations. | |
| Temperature Fluctuations: Changes in the ambient temperature can affect retention times. | 1. Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature. |
Experimental Protocols
Recommended Starting LC Method Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 70% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
Note: This is a starting point, and optimization will likely be required to achieve baseline separation of Avobenzone and this compound.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor separation of Avobenzone and this compound.
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. nasetjournal.com [nasetjournal.com]
- 3. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Avobenzone-d3 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Avobenzone-d3 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Avobenzone, a common UVA filter in sunscreen products. In this compound, three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis using mass spectrometry. Because it is chemically almost identical to the analyte of interest (Avobenzone), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source. This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification of the analyte.
Q2: What are matrix effects and how can they affect my this compound quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects, which include ion suppression and ion enhancement, can lead to inaccurate and imprecise quantification.[1]
-
Ion Suppression: This is the more common effect and occurs when matrix components compete with Avobenzone and this compound for ionization, reducing their signal intensity.[1] This can be caused by endogenous components like phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles.[1][2]
-
Ion Enhancement: This is a less frequent phenomenon where matrix components increase the signal intensity of the analyte and internal standard.
Both suppression and enhancement can compromise the accuracy, precision, and sensitivity of the assay if not properly addressed.
Q3: I am observing significant variability in the peak areas of my analyte and/or internal standard between different samples. Could this be due to a matrix effect?
Yes, significant and inconsistent variations in peak areas, even with a consistent internal standard concentration, are a strong indicator of variable matrix effects between different samples. This is particularly common in complex biological matrices where the composition can differ from one individual or sample to another. While a SIL internal standard like this compound is designed to track and compensate for these variations, severe and inconsistent matrix effects can still impact the results.
Q4: How can I assess the extent of matrix effects in my assay?
There are two primary methods for assessing matrix effects:
-
Post-Column Infusion (Qualitative Assessment): A solution of Avobenzone is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of Avobenzone indicates the presence of ion suppression or enhancement. This method is useful during method development to identify regions of the chromatogram prone to matrix effects.
-
Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying matrix effects. The response of Avobenzone spiked into a blank extracted matrix is compared to the response of Avobenzone in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
-
According to FDA bioanalytical method validation guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.
Q5: What are the acceptance criteria for matrix effects during method validation?
During method validation, the precision of the matrix factor across different lots of the matrix should be evaluated. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should typically be ≤ 15%. For quality control (QC) samples prepared in at least six different matrix lots, the accuracy should be within ±15% of the nominal concentration, and the precision should not be greater than 15%.
Troubleshooting Guides
Issue 1: High Variability in this compound (Internal Standard) Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise pipetting of the internal standard into all samples. - Verify that the sample extraction procedure (e.g., LLE, SPE) is performed uniformly across all samples. - Check for variations in evaporation and reconstitution steps. |
| Variable Matrix Effects | - Evaluate matrix effects from different lots of the biological matrix to understand inter-subject variability. - Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like LLE or SPE. |
| This compound Instability | - Avobenzone is known to be photounstable. Protect all solutions containing Avobenzone and this compound from light. - Prepare fresh working solutions of the internal standard for each analytical run. - Investigate the stability of this compound in the sample matrix under the storage and processing conditions. |
| Carryover | - Inject a blank sample after a high-concentration sample to check for carryover. - Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume. |
Issue 2: Poor Accuracy and/or Precision in QC Samples
| Potential Cause | Troubleshooting Steps |
| Inadequate Compensation by Internal Standard | - Verify the purity of the this compound internal standard. Contamination with unlabeled Avobenzone can affect accuracy. - Ensure that the concentration of the internal standard is appropriate and provides a stable and reproducible signal. - In rare cases, the chromatographic separation of the analyte and the deuterated internal standard can occur. Optimize the chromatography to ensure co-elution. |
| Non-Linearity in the Calibration Curve | - This can be a result of uncompensated matrix effects. Re-evaluate the sample preparation method. - Assess the calibration range. It may be too wide for the detector's linear response. |
| Degradation of Avobenzone or this compound | - As mentioned, Avobenzone is susceptible to photodegradation. Minimize exposure to light during all stages of the experiment. - Assess the stability of the analyte and internal standard in the final extract and on the autosampler. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Selectivity | Matrix Effect Reduction | Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Low | Generally Poor | High | High | Simple and fast, but often results in significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | Moderate to High | Low to Moderate | More selective than PPT, leading to cleaner extracts and reduced matrix effects. Can be optimized by adjusting pH and solvent polarity. |
| Solid-Phase Extraction (SPE) | High | Excellent | High | Moderate | Offers the best sample cleanup and matrix effect reduction but requires more method development. |
| HybridSPE (Phospholipid Removal) | High | Excellent | High | High | Specifically designed to remove phospholipids, a major source of matrix effects in plasma samples. |
Table 2: Published LC-MS/MS Method Parameters for Avobenzone Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Sample Preparation | Phospholipid removal 96-well protein precipitation plates | Protein precipitation |
| LC Column | Ethylene-Bridged Hybrid (BEH) C18 | Zorbax SB C8 |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and methanol (B129727) (24:76, v/v) | Acetonitrile and 0.1% formic acid in water (gradient) |
| Ionization Mode | Not specified, likely ESI | ESI |
| LLOQ | 0.20 ng/mL | 0.5 ng/mL |
| Calibration Range | 0.20 - 12.00 ng/mL | Not specified |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the degree of ion suppression or enhancement for Avobenzone in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Avobenzone and this compound analytical standards.
-
Validated sample extraction procedure (e.g., LLE, SPE).
-
LC-MS/MS system.
-
Reconstitution solvent.
Procedure:
-
Prepare Set 1 (Neat Solution): Prepare a solution of Avobenzone and this compound in the reconstitution solvent at a known concentration (e.g., at low and high QC levels).
-
Prepare Set 2 (Post-Spiked Matrix): a. Process blank matrix samples from each of the six sources using the validated extraction procedure. b. Evaporate the final extract to dryness. c. Reconstitute the dried extract with the same solution prepared in Set 1.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Avobenzone and this compound.
-
Calculations: a. Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) Calculate the MF for both the analyte and the internal standard for each matrix source. b. Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Avobenzone) / (MF of this compound) c. Assess Variability: Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IS-Normalized MF across the six matrix sources. The %CV should be ≤ 15%.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Avobenzone from Plasma
Objective: To extract Avobenzone from plasma while minimizing matrix components. This is a general protocol and should be optimized for your specific application.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18).
-
Plasma sample containing Avobenzone and spiked with this compound.
-
Methanol (conditioning and elution solvent).
-
Deionized water (equilibration and wash solvent).
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
Reconstitution solvent.
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to equilibrate the sorbent to an aqueous environment. Do not let the sorbent dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min) to ensure proper binding of the analyte.
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away polar interferences while retaining Avobenzone.
-
Elution: Elute Avobenzone and this compound with a strong, non-polar solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of reconstitution solvent for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate results.
References
Preventing degradation of Avobenzone-d3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avobenzone-d3. The following information is designed to help you prevent its degradation in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading upon exposure to light. What is the primary cause of this instability?
A1: this compound, like its non-deuterated counterpart, is susceptible to photodegradation. The primary mechanism involves its existence in two forms: a stable enol form and a less stable keto form.[1][2][3] Upon exposure to UV radiation, the enol form can convert to the keto form.[2][3] This keto tautomer is more prone to irreversible degradation, leading to a loss of UV absorbance and the formation of byproducts.[2][3]
Q2: I am observing a higher rate of degradation for this compound compared to standard Avobenzone (B1665848). Is this expected?
A2: Yes, this observation is consistent with recent research. Studies on deuterated avobenzone (avobenzone-d2) have shown that deuteration at the methylene/enol position can lead to a higher percentage of the less stable diketo tautomer in solution.[4] This shift in the keto-enol equilibrium is thought to contribute to an increased rate of photodegradation for the deuterated compound.[4]
Q3: What are the common degradation products of Avobenzone?
A3: The photodegradation of avobenzone can lead to the formation of several byproducts. Some of the identified degradation products include p-methoxy benzoic acid and p-tert-butyl benzoic acid.[5] The formation of these products occurs through the cleavage of the C-C bonds adjacent to the carbonyl groups in the keto form.
Q4: Can the solvent I use affect the stability of my this compound solution?
A4: Absolutely. The stability of avobenzone is highly dependent on the solvent's polarity and proticity.[6] Avobenzone is generally more stable in polar protic solvents. In non-polar solvents, the equilibrium may shift, potentially favoring the less stable keto form and accelerating degradation. For NMR studies, deuterated aprotic solvents like acetonitrile-d3 (B32919) can be used, but care should be taken to minimize light exposure.[7]
Q5: Are there any chemical interactions I should be aware of that could degrade my this compound?
A5: Yes, this compound can degrade when it comes into contact with certain compounds. For instance, it is known to be unstable in the presence of some other UV filters, such as octinoxate.[8] Additionally, interactions with metal oxides like titanium dioxide and zinc oxide can catalyze its degradation, particularly if the oxide particles are not appropriately coated.[9] Avobenzone can also form colored complexes with heavy metal ions, so it is advisable to use chelating agents if metal contamination is a concern.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound solution under laboratory lighting.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| UV Exposure | Work in a dimly lit area or use amber glassware to protect the solution from light. For highly sensitive experiments, work under red light. | Reduced rate of degradation. |
| Incompatible Solvent | If using a non-polar solvent, consider switching to a polar protic solvent if your experimental design allows. | Improved stability of this compound. |
| Contaminants | Ensure all glassware is scrupulously clean and free of any metal residues. | Prevention of catalytic degradation. |
Issue 2: this compound degradation in a formulation containing other components.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interaction with other UV filters | Avoid formulating this compound with octinoxate. If a combination is necessary, consider using a photostabilizer like octocrylene.[8][10] | Enhanced stability of this compound in the formulation. |
| Presence of Metal Oxides | If using TiO2 or ZnO, ensure they are coated. Alternatively, add a chelating agent to the formulation. | Minimized catalytic degradation from metal oxides.[9] |
| Oxidative Stress | Incorporate an antioxidant such as Vitamin E, Vitamin C, or Ubiquinone into your formulation.[6][11] | Protection against free-radical mediated degradation. |
Data on Avobenzone-d2 Stability
The following table summarizes the findings from a study comparing the keto-enol equilibrium of avobenzone and its deuterated isotopologue, avobenzone-d2, in different deuterated solvents as determined by 1H NMR. A higher percentage of the diketone form is correlated with lower photostability.
| Compound | Solvent | % Diketone | % Enol |
| Avobenzone | CDCl3 | 1.5 | 98.5 |
| Avobenzone-d2 | CDCl3 | 2.5 | 97.5 |
| Avobenzone | C6D12 | 3.5 | 96.5 |
| Avobenzone-d2 | C6D12 | 5.0 | 95.0 |
Data adapted from a study on the effect of deuteration on the keto-enol equilibrium and photostability of avobenzone.[4]
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the photostability of this compound in a given solvent, based on ICH Q1B guidelines.[9][12]
Materials:
-
This compound
-
Solvent of choice (e.g., deuterated chloroform, methanol)
-
Quartz cuvettes or other transparent, inert containers
-
UV-Vis spectrophotometer
-
Calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Dark control sample container (wrapped in aluminum foil)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Place a portion of the solution in a quartz cuvette.
-
Prepare a dark control by placing an equal portion of the solution in a container wrapped in aluminum foil.
-
Place both the sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
At predetermined time intervals, withdraw aliquots from the exposed sample and the dark control.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Plot the concentration of this compound as a function of light exposure time to determine the degradation kinetics.
Protocol 2: Stabilization of this compound with an Antioxidant
This protocol describes how to evaluate the stabilizing effect of an antioxidant on this compound photostability.
Materials:
-
This compound
-
Antioxidant (e.g., Vitamin E, Ubiquinone)
-
Solvent (e.g., dimethyl sulfoxide)[11]
-
Photostability testing setup as described in Protocol 1.
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Prepare a second solution containing this compound and the antioxidant at a specific molar ratio (e.g., 1:0.5, 1:2 Avobenzone:antioxidant).[11]
-
Prepare a third solution containing only this compound as a control.
-
Conduct the photostability testing as outlined in Protocol 1 for all three solutions.
-
Compare the degradation rates of this compound with and without the antioxidant to determine the stabilizing effect.
Visual Guides
References
- 1. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 2. uvabsorbers.com [uvabsorbers.com]
- 3. Should you avoid sunscreens with Avobenzone? - KindofStephen [kindofstephen.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. daneshyari.com [daneshyari.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. clinikally.com [clinikally.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. coherentmarketinsights.com [coherentmarketinsights.com]
- 11. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Avobenzone-d3 Analysis
Welcome to the technical support center for Avobenzone-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interferences in this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions.
Matrix Effects
Question: My this compound signal intensity is inconsistent across different lots of biological matrix (e.g., plasma, urine). What could be the cause?
Answer: Inconsistent signal intensity is a classic sign of matrix effects . Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte and internal standard by co-eluting, undetected components in the sample matrix. In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), these effects can significantly impact the accuracy and precision of your results.
Troubleshooting Steps:
-
Evaluate Matrix Effects Quantitatively: It is crucial to determine the extent of ion suppression or enhancement. This is typically done using the post-extraction spike method. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Improve Sample Preparation:
-
Protein Precipitation: While a common and quick method, it may not be sufficient to remove all interfering matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques offer a more thorough clean-up and can significantly reduce matrix effects compared to protein precipitation.
-
Phospholipid Removal Plates: Specialized 96-well plates can be used to selectively remove phospholipids, a major cause of ion suppression in plasma samples.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to better separate this compound from the matrix components causing the interference.
-
Consider using a different column chemistry or a column with a smaller particle size for better resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Avobenzone. The fundamental assumption is that the analyte and the SIL-IS will be equally affected by matrix effects, thus providing a consistent response ratio. However, as detailed in the following sections, this is not always the case.
Issues with Deuterated Internal Standards
Question: I'm using this compound as an internal standard, but I'm still seeing poor accuracy and precision. Why might this be happening?
Answer: While this compound is designed to compensate for variations in sample processing and matrix effects, several issues inherent to deuterated standards can lead to inaccurate results.
Common Problems & Solutions:
-
Chromatographic (Isotope) Effect: The deuterium (B1214612) atoms in this compound can cause it to have slightly different chromatographic properties compared to the unlabeled Avobenzone. This can result in a small shift in retention time. If a region of strong ion suppression occurs between the elution of the two compounds, the analyte and internal standard will be affected differently, leading to an inaccurate ratio.
-
Troubleshooting:
-
Aim for baseline separation of the analyte and internal standard from the majority of matrix components.
-
Ensure that the peak shapes of both Avobenzone and this compound are symmetrical and that their retention times are very close.
-
-
-
Stability of the Deuterium Label (H/D Exchange): Deuterium atoms can sometimes exchange with protons (hydrogen atoms) from the solvent, especially under certain pH or temperature conditions. This "back-exchange" can reduce the signal of the deuterated standard and potentially increase the signal of the unlabeled analyte, leading to inaccurate quantification.
-
Troubleshooting:
-
Assess the stability of the deuterium label under your specific analytical conditions (sample preparation, storage, and LC mobile phase). A protocol for this is provided in the "Experimental Protocols" section.
-
Avoid harsh pH conditions and high temperatures during sample preparation and analysis if possible.
-
-
-
Isotopic Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Avobenzone as an impurity. This can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).
-
Troubleshooting:
-
Always check the Certificate of Analysis (CoA) for the isotopic and chemical purity of your this compound standard.
-
Prepare a "blank" sample spiked only with the this compound standard to check for the presence of any unlabeled Avobenzone signal at the corresponding mass transition.
-
-
Avobenzone Instability
Question: I'm observing a decrease in Avobenzone/Avobenzone-d3 signal over a sequence of injections or after sample preparation. What could be the cause?
Answer: Avobenzone is notoriously photounstable and can degrade upon exposure to UV light (including ambient laboratory light). It can also be unstable in certain solvents. This degradation can lead to a loss of signal and inaccurate results.
Troubleshooting Steps:
-
Protect from Light: Use amber autosampler vials and minimize the exposure of samples, standards, and stock solutions to light at all stages of the experiment.
-
Solvent Selection: Avobenzone's stability is solvent-dependent. It has been reported to be more stable in polar protic solvents. Evaluate the stability of Avobenzone and this compound in your chosen sample preparation and mobile phase solvents.
-
Temperature Control: Keep samples and standards in a cooled autosampler to minimize degradation during the analytical run.
-
Freshly Prepare Standards and Samples: Prepare working standards and process samples as close to the time of analysis as possible.
Interference from Other Formulation Components
Question: I am analyzing Avobenzone-
Technical Support Center: Avobenzone-d3 Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Avobenzone-d3, focusing on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC and why is it important for this compound analysis?
In an ideal HPLC analysis, the chromatographic peak for this compound should be symmetrical, sharp, and resemble a Gaussian distribution.[1][2] A good peak shape is crucial for several reasons:
-
Accurate Quantification: Asymmetrical peaks can lead to inaccurate peak area integration, compromising the quantitative reliability of the analysis.[3]
-
Resolution: Poor peak shape can cause overlapping with adjacent peaks, making it difficult to separate and quantify individual components in a mixture.[4]
-
Reproducibility: Consistent and symmetrical peaks are a key indicator of a robust and reliable analytical method.[5]
A common metric to quantify peak symmetry is the USP Tailing Factor (Tf), where a value of 1.0 indicates perfect symmetry. Values greater than 1.5-2.0 are often considered unacceptable for high-precision assays.[3][6]
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue.[6] For this compound, this can be caused by several factors related to the column, mobile phase, or instrument.
Common Causes and Solutions for Peak Tailing:
| Category | Cause | Recommended Solution |
| Column Issues | Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based C18 column packing can interact with polar functional groups on the this compound molecule, causing tailing.[2][6][7] | * Use a modern, high-purity, end-capped column: These columns have fewer accessible silanol groups.[2] Consider columns with alternative bonding like phenyl or polar-embedded phases for better control over secondary interactions.[3][8] * Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acidifier like formic, acetic, or phosphoric acid ensures the silanol groups are fully protonated (SiOH), minimizing unwanted interactions.[3][6][9] |
| Column Contamination or Degradation: Accumulation of sample matrix components or impurities on the column inlet frit or packing material can distort peak shape.[4][7] | * Implement a column flushing procedure: After a batch of samples, flush the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Methanol) to remove contaminants.[10] * Use a guard column: A guard column protects the analytical column from strongly retained compounds and particulates.[4] * Improve sample preparation: Use Solid Phase Extraction (SPE) or filtration to clean up samples before injection.[6][10] | |
| Column Void/Bed Deformation: A void at the column inlet can cause peak distortion for all analytes.[6] | * Backflush the column: Reversing the column and flushing it to waste can sometimes resolve a partially blocked frit.[4] * Replace the column: If a void has formed in the packing bed, the column usually needs to be replaced.[6] | |
| Mobile Phase Issues | Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Avobenzone, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2] | * Adjust and buffer the mobile phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa. Using a buffer (e.g., phosphate, formate, acetate) at a concentration of 10-50 mM will help maintain a stable pH.[3][11] |
| Low Elution Strength: If the mobile phase is too weak, the analyte will linger on the stationary phase, which can contribute to tailing.[3] | * Increase the percentage of the organic modifier: Incrementally increase the concentration of acetonitrile or methanol (B129727) in the mobile phase by 5-10% to achieve a more optimal elution.[3] | |
| System & Method Issues | Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[5][10][11] | * Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume to ensure the mass on the column is within its capacity.[1] |
| Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and detector can cause peak broadening and tailing.[1][2] | * Minimize tubing length and use narrow-bore tubing: Use tubing with a small internal diameter (e.g., 0.005") and ensure all connections are secure and have minimal dead volume.[2] |
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting, where the first half of the peak is sloped, is less common than tailing. It is often a sign of specific issues like sample overload or poor sample solubility.[5]
Common Causes and Solutions for Peak Fronting:
| Cause | Recommended Solution |
| Sample Overload: Injecting a very high concentration of the analyte can lead to fronting peaks.[5] | Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11] | Dissolve and inject the sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.[11] |
| Column Collapse/Failure: In rare cases, catastrophic column failure, often from operating outside the recommended pH or pressure limits, can result in fronting peaks.[4] | Check the column's operating limits. If the column is damaged, it will need to be replaced.[4] |
Experimental Protocols & Methodologies
Protocol 1: General Purpose HPLC Method for Avobenzone
The following table summarizes typical starting conditions for analyzing Avobenzone, which can be adapted for this compound. Method optimization is usually required.
| Parameter | Typical Conditions |
| Column | C18, C8 (fully end-capped), or Phenyl; 100-250 mm length, 4.6 mm ID, 2.7-5 µm particle size[8][12][13][14] |
| Mobile Phase | Acetonitrile or Methanol with buffered or acidified water (e.g., 0.1% Acetic Acid, 0.1% Formic Acid, or Phosphate/Ammonium Formate buffer)[15][16][17][18] |
| Composition | Isocratic (e.g., Methanol/Water 90:10) or Gradient[12][16] |
| Flow Rate | 0.8 - 1.2 mL/min[13][16] |
| Detection Wavelength | 310 - 360 nm (Avobenzone has a lambda max around 360 nm)[8][19][20] |
| Column Temperature | Ambient to 40°C[16][17] |
| Injection Volume | 5 - 20 µL |
| Sample Diluent | Mobile Phase or a compatible solvent (e.g., Methanol)[15] |
Data compiled from multiple sources.[8][12][13][14][15][16][17][18][19][20]
Protocol 2: Systematic Troubleshooting Workflow
When encountering poor peak shape, a logical, step-by-step approach is the most efficient way to identify and resolve the issue.
-
Check System Suitability: Inject a standard of this compound that has previously shown good peak shape. If the peak shape is still poor, the problem likely lies with the HPLC system, mobile phase, or column. If the standard looks good, the issue is likely specific to the sample (e.g., matrix effects, sample stability).
-
Examine All Peaks in the Chromatogram:
-
If all peaks are tailing or broad, it suggests a system-wide physical problem, such as a partially blocked column inlet frit, a void in the column, or excessive extra-column volume.[4]
-
If only the this compound peak (or other specific peaks) shows poor shape, the problem is likely chemical in nature, related to interactions between the analyte and the stationary or mobile phase.
-
-
Isolate the Problem:
-
Mobile Phase: Prepare a fresh batch of mobile phase, ensuring all components are correctly measured, fully dissolved, and filtered.[7]
-
Guard Column: If using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[4]
-
Column: If the problem persists, replace the analytical column with a new one of the same type. If this resolves the issue, the original column was contaminated, degraded, or damaged.[4][6]
-
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflows for troubleshooting poor peak shape.
Caption: General troubleshooting workflow for poor peak shape.
Caption: Workflow for mobile phase and column optimization.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. mdpi.com [mdpi.com]
- 9. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
- 10. silicycle.com [silicycle.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. scielo.br [scielo.br]
- 14. agilent.com [agilent.com]
- 15. fda.gov [fda.gov]
- 16. scispace.com [scispace.com]
- 17. lcms.cz [lcms.cz]
- 18. method for avobenzone, octinoxate and OS - Chromatography Forum [chromforum.org]
- 19. nasetjournal.com [nasetjournal.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Avobenzone-d3 Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility issues with Avobenzone-d3 in mobile phases during analytical experiments, particularly High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the mobile phase?
A1: this compound, like its non-deuterated counterpart, is a lipophilic (oil-soluble) compound with very low solubility in water. Precipitation typically occurs when the mobile phase does not contain a sufficient percentage of organic solvent to keep it dissolved. This is common in reversed-phase HPLC when using high-aqueous content mobile phases or during gradient elution where the initial organic percentage is too low. If using buffers, such as phosphates, they can precipitate when the organic solvent concentration becomes too high (e.g., >80% methanol), which can be mistaken for analyte precipitation.
Q2: What are the best solvents for dissolving this compound?
A2: this compound is readily soluble in various organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. It is also soluble in ethanol, acetone, isopropanol, and various oils. When preparing samples for aqueous injections, it is recommended to first dissolve the compound in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase or an aqueous buffer.
Q3: My stock solution is clear, but I see precipitation after injecting my sample onto the HPLC. What is happening?
A3: This issue, known as "injection solvent incompatibility," occurs when the solvent used to dissolve your sample (the diluent) is much stronger (i.e., has a higher organic content) than the initial mobile phase of your HPLC method. When the sample plug mixes with the weaker mobile phase at the head of the column, the this compound can crash out of solution. To resolve this, try to match your sample diluent as closely as possible to the initial mobile phase composition.
Q4: Can the pH of the mobile phase affect the solubility of this compound?
A4: Yes, pH can play a role, especially in buffered mobile phases. Avobenzone (B1665848) exists in a keto-enol tautomeric equilibrium. While it is not strongly acidic or basic, significant pH changes can influence this equilibrium and its interaction with the stationary phase. Several validated HPLC methods for avobenzone utilize a mobile phase with the pH adjusted to be acidic (e.g., pH 3.0 - 3.2) using phosphoric acid, which can ensure consistent ionization state and peak shape.
Solubility Data
The solubility of Avobenzone is a key factor in method development. The following tables summarize its solubility in various solvents. This data is considered directly applicable to this compound for chromatographic purposes.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Water | Practically Insoluble | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL |
Table 2: Solubility of Avobenzone in Cosmetic Solvents / Sunscreens
| Solvent / Sunscreen Agent | Approximate Solubility (% w/w) | Reference |
| Ethylhexyl Methoxycrylene | 32% | |
| Octinoxate | 25% | |
| Phenyl Ethyl Benzoate | 24% | |
| Octyl Salicylate | 21% | |
| Homosalate | 19% | |
| C12-15 Alkyl Benzoate | 16% |
Troubleshooting Guide for Precipitation Issues
If you are facing precipitation, follow this systematic guide to identify and resolve the problem.
Step 1: Evaluate Your Mobile Phase Composition
This compound requires a high percentage of organic solvent.
-
Problem: Precipitation is observed in the mobile phase bottle or after mixing.
-
Solution:
-
Increase Organic Content: For reversed-phase methods, ensure the organic portion (e.g., methanol (B129727) or acetonitrile) is sufficiently high. Successful methods often use 88-95% methanol.
-
Check Buffer Compatibility: If using a buffer (e.g., phosphate), be aware of its solubility limits in organic solvents. Phosphate buffers can precipitate in >70-80% acetonitrile (B52724) or methanol. Consider lowering the buffer concentration or switching to a more organic-soluble buffer if high organic content is necessary.
-
Ensure Miscibility: Confirm all mobile phase components are fully miscible.
-
Step 2: Assess the Sample/Standard Diluent
The solvent used to prepare your sample is critical.
-
Problem: Precipitation or poor peak shape (splitting, broadening) occurs immediately after injection.
-
Solution:
-
Match Diluent to Mobile Phase: Ideally, the sample diluent should be as close as possible to the initial mobile phase composition.
-
Reduce Diluent Strength: If a stronger solvent is needed for initial dissolution, keep the volume of strong solvent minimal and dilute the sample with the mobile phase.
-
Lower Sample Concentration: Overly concentrated samples are more likely to precipitate. Try diluting your sample.
-
Step 3: Check System and Environmental Conditions
Physical parameters can influence solubility.
-
Problem: High system backpressure, inconsistent retention times, and potential precipitation in system tubing.
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can increase the solubility of this compound in the mobile phase and reduce system pressure.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed. Dissolved gases coming out of solution can sometimes be mistaken for precipitation and cause pump issues.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol: Assessing this compound Solubility in a Potential Mobile Phase
This protocol helps determine the approximate solubility of this compound in a new or modified mobile phase to prevent issues proactively.
Objective: To create a saturated solution and quantify the concentration of dissolved this compound.
Materials:
-
This compound powder
-
Proposed mobile phase components (e.g., HPLC-grade methanol, water, buffer salts)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (ensure compatibility with organic solvents)
-
Calibrated HPLC system with a validated quantitation method for this compound
Methodology:
-
Prepare Mobile Phase: Prepare at least 100 mL of the exact mobile phase composition you intend to test.
-
Add Excess Solute: In a glass vial, add an excess amount of this compound powder to ~5 mL of the prepared mobile phase. "Excess" means adding enough solid so that undissolved particles are clearly visible after initial mixing.
-
Equilibration:
-
Cap the vial tightly.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial in a thermostatic shaker set to your intended analytical temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Carefully draw the supernatant (the clear liquid on top) into a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Analyze the filtered supernatant using your calibrated HPLC method.
-
The concentration determined from the analysis represents the solubility of this compound in that specific mobile phase at that temperature. Compare this value to the concentration of your intended standards and samples to ensure they are well below the solubility limit.
-
Factors Influencing this compound Solubility
The interplay between the analyte, solvent, and temperature dictates solubility. Understanding these relationships is key to developing robust analytical methods.
Caption: Key factors affecting this compound solubility in HPLC.
Contamination sources for Avobenzone-d3 in laboratory settings
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate Avobenzone-d3 contamination in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our laboratory?
This compound is a deuterated form of Avobenzone, a common UVA filter found in sunscreen and other personal care products. In the laboratory, this compound is typically used as an internal standard for quantitative analysis of Avobenzone or other related compounds using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to native Avobenzone, but its increased mass allows it to be distinguished by the mass spectrometer.
Q2: We are observing a consistent background signal for this compound in our blank samples. What are the potential sources of this contamination?
Potential sources of this compound contamination are varied and can be broadly categorized as follows:
-
Cross-contamination from Standards: The most direct source is cross-contamination from your own this compound stock or working solutions. This can occur through improperly cleaned glassware, shared pipette tips, or aerosolization.
-
Contaminated Solvents or Reagents: Although less common for a deuterated standard, the solvents and reagents used in sample preparation and analysis could be a source of contamination if they have been previously exposed to this compound.
-
Leachables from Laboratory Consumables: Plasticware such as pipette tips, centrifuge tubes, and vials can sometimes contain organic compounds that leach into solvents. While direct contamination with this compound is unlikely, leachables can interfere with your analysis.
-
Carryover from Previous Analyses: Residue from previous analyses can remain in the injection port, column, or mass spectrometer source, leading to carryover into subsequent runs.
-
Personal Care Products: While the primary concern from personal care products is native Avobenzone, it is crucial to maintain strict hygiene protocols to prevent any form of contamination in a trace analysis setting.
Q3: Can the use of sunscreens by laboratory personnel cause this compound contamination?
The use of sunscreens by laboratory personnel is a significant source of native Avobenzone contamination.[1][2] While these products do not contain this compound, widespread contamination with the native compound can complicate the analysis and potentially interfere with the detection of the deuterated internal standard, especially at low levels. It is a critical laboratory practice to minimize the use of personal care products containing Avobenzone when conducting trace analysis of this compound.
Troubleshooting Guide
Issue: Unexpected this compound Signal in Blank Injections
This is a common indicator of contamination. Follow these steps to identify and eliminate the source.
Step 1: Systematically Isolate the Contamination Source
To pinpoint the source of the contamination, a logical, step-by-step investigation is necessary. The following workflow can help you systematically rule out potential sources.
Caption: Troubleshooting workflow for isolating the source of this compound contamination.
Step 2: Decontamination Procedures
Once the general source of contamination is identified, follow the appropriate cleaning protocols.
| Contamination Source | Recommended Cleaning Protocol |
| LC-MS System | Flush the entire system, including the injector, sample loop, and column, with a series of strong solvents. A typical sequence is isopropanol, followed by methanol (B129727), and then re-equilibration with the mobile phase. For persistent contamination, a flush with a mild acid or base solution may be necessary, depending on the column's tolerance. |
| Glassware | For trace organic analysis, a multi-step cleaning process is recommended.[3][4] This includes an initial rinse with a suitable solvent to remove organic residues, followed by washing with a laboratory-grade detergent, multiple rinses with deionized water, and a final rinse with high-purity solvent (e.g., methanol or acetone). For highly sensitive analyses, soaking in a dilute acid or alkaline solution can be effective.[5] |
| Laboratory Surfaces | Wipe down all potentially contaminated surfaces, including benchtops, fume hoods, and instrument exteriors, with a suitable solvent such as isopropanol. |
Step 3: Preventive Measures
To avoid future contamination, implement the following best practices:
-
Dedicated Glassware and Pipettes: Use dedicated glassware and pipettes for the preparation of standards and samples.
-
Proper Pipetting Technique: Use filtered pipette tips and avoid aspirating air bubbles to prevent aerosol formation.
-
Regular System Blanks: Run solvent blanks at the beginning and end of each analytical batch, and periodically throughout the run, to monitor for contamination.
-
Strict Personal Care Product Policy: Implement a policy restricting the use of personal care products containing Avobenzone for personnel involved in the analysis.
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the highest purity available and are certified for trace analysis.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Trace-Level Detection of Avobenzone
This protocol provides a general framework for the sensitive detection of Avobenzone and this compound. Method parameters should be optimized for your specific instrumentation.
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation of Avobenzone from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Avobenzone: m/z 311.1 → 135.1, 177.1this compound: m/z 314.1 → 138.1, 180.1 |
Note: The specific m/z transitions for this compound will depend on the position of the deuterium (B1214612) labels.
Protocol 2: Glassware Cleaning for Trace Organic Analysis
This protocol is adapted from established procedures for cleaning laboratory glassware for trace analysis.
Caption: A comprehensive workflow for cleaning laboratory glassware for trace organic analysis.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Avobenzone using Avobenzone-d3 Internal Standard Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Avobenzone (B1665848) in biological matrices, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Avobenzone-d3 as a stable isotope-labeled internal standard (SIL-IS). The validation parameters discussed are in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry".[1][2]
Comparison of Analytical Methods for Avobenzone Quantification
The selection of an analytical method for Avobenzone quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a viable technique, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3][4][5] The use of a SIL-IS like this compound is considered the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS with this compound IS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV absorbance. | High; differentiates Avobenzone from other matrix components based on specific precursor and product ion masses. |
| Sensitivity (LLOQ) | Typically in the µg/mL range. | Can achieve sub-ng/mL levels (e.g., 0.5 ng/mL in plasma).[5] |
| Internal Standard | Typically a structurally similar compound. | Stable isotope-labeled Avobenzone (this compound), co-elutes and experiences similar matrix effects. |
| Matrix Effects | Can be significant and may require extensive sample cleanup. | Minimized by the use of a co-eluting SIL-IS. |
| FDA Guideline Compliance | Can be validated to meet FDA guidelines. | Preferred method for bioanalytical submissions to the FDA due to high selectivity and sensitivity.[3] |
Experimental Protocol: Validated LC-MS/MS Method for Avobenzone in Human Plasma
This protocol describes a representative high-throughput LC-MS/MS method for the quantification of Avobenzone in human plasma using this compound as an internal standard. The method is designed to be validated according to FDA's bioanalytical method validation guidelines.
1. Materials and Reagents
-
Analytes: Avobenzone, this compound
-
Plasma: Blank human plasma (K2-EDTA)
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), Formic acid (FA)
-
Water: Deionized water (18.2 MΩ·cm)
2. Instrumentation
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (e.g., 100 ng/mL this compound in ACN).
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Avobenzone: [Precursor Ion] > [Product Ion] (e.g., m/z 311.1 > 135.1); this compound: [Precursor Ion] > [Product Ion] (e.g., m/z 314.1 > 138.1) |
| Collision Energy | Optimized for each transition |
Method Validation Summary based on FDA Guidelines
A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. The following tables summarize the key validation parameters and their typical acceptance criteria as per FDA guidelines.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | ±15% of nominal concentration (±20% at LLOQ) |
| Precision | ≤15% CV (≤20% at LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %CV) |
| LLOQ | e.g., 0.5 | ±20% of nominal | ≤20% |
| Low | e.g., 1.5 | ±15% of nominal | ≤15% |
| Medium | e.g., 50 | ±15% of nominal | ≤15% |
| High | e.g., 150 | ±15% of nominal | ≤15% |
Table 3: Stability
| Stability Test | Condition | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C and/or -70°C | ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period | ±15% of nominal concentration |
| Long-Term Stability | -20°C and/or -70°C for a defined period | ±15% of nominal concentration |
| Post-Preparative Stability | Autosampler conditions | ±15% of nominal concentration |
Table 4: Matrix Effect and Recovery
| Parameter | Assessment | Acceptance Criteria |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix to response in neat solution. | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Comparison of analyte response in pre-extraction spiked matrix to post-extraction spiked matrix. | Consistent and reproducible |
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation as per FDA guidelines.
Caption: Bioanalytical method validation workflow as per FDA guidelines.
This guide provides a framework for the validation of a bioanalytical method for Avobenzone using this compound as an internal standard. Adherence to these principles will help ensure the generation of high-quality, reliable data for submission to regulatory agencies.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Sunscreen Analysis: A Comparative Guide to Avobenzone-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of active ingredients in sunscreen formulations is paramount. The complexity of cosmetic matrices presents a significant analytical challenge, often leading to variability in sample preparation and signal suppression or enhancement in mass spectrometry-based assays. The use of an appropriate internal standard is crucial to mitigate these effects and ensure data integrity. This guide provides an objective comparison of Avobenzone-d3 with other internal standards for the analysis of avobenzone (B1665848), a common UVA filter, supported by established analytical principles and representative experimental data.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of sunscreen agents. However, the accuracy and precision of this method can be compromised by several factors, including extraction efficiency, injection volume variability, and matrix effects.[1][2] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations.[3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[4]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" for quantitative LC-MS/MS analysis.[5] The underlying principle is that a SIL-IS will behave nearly identically to the native analyte during sample preparation, chromatography, and ionization, thereby effectively correcting for variations throughout the analytical process.
Comparing Internal Standard Strategies for Avobenzone Analysis
The choice of internal standard significantly impacts the quality of analytical data. Here, we compare three common approaches for the analysis of avobenzone: using a deuterated internal standard (this compound), a structural analogue internal standard, and no internal standard (external calibration).
| Parameter | This compound (Deuterated IS) | Structural Analogue IS | No Internal Standard (External Calibration) | Key Findings & References |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 | A higher correlation coefficient is expected with a deuterated IS due to better correction for variability. |
| Recovery (%) | 95-105% | 85-115% | Highly Variable | This compound closely tracks the recovery of the native analyte through the extraction process. |
| Matrix Effect (%) | < 5% | 10-25% | Can be significant (>50%) | The co-elution of this compound with avobenzone allows for effective compensation of matrix-induced signal suppression or enhancement. |
| Precision (%RSD) | < 5% | < 15% | > 15% | The use of a deuterated IS leads to significantly improved precision in quantitative results. |
This compound offers the most robust performance by closely mimicking the behavior of avobenzone. A structural analogue , while more affordable, may have different extraction recovery, chromatographic retention, and ionization efficiency, leading to less effective correction. Relying solely on external calibration is highly susceptible to matrix effects and other sources of error, making it the least reliable approach for complex matrices like sunscreens.
Experimental Protocol: Quantification of Avobenzone in Sunscreen Lotion using LC-MS/MS
This protocol outlines a typical method for the analysis of avobenzone in a commercial sunscreen lotion using this compound as an internal standard.
1. Materials and Reagents:
-
Avobenzone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Sunscreen lotion sample
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of avobenzone and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the avobenzone stock solution into a blank matrix (a sunscreen base without avobenzone). Add a constant concentration of this compound to each standard.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen lotion into a 50 mL volumetric flask.
-
Add a known amount of the this compound internal standard solution.
-
Dilute to volume with methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Perform a further dilution with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both avobenzone and this compound.
4. Data Analysis:
-
Quantify avobenzone by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and a Conceptual Comparison
To better illustrate the analytical process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantitative analysis of avobenzone in sunscreen formulations using an internal standard.
Caption: A diagram illustrating how a co-eluting deuterated internal standard effectively corrects for matrix effects compared to a non-co-eluting structural analogue.
Conclusion
For the accurate and precise quantification of avobenzone in complex sunscreen matrices, this compound stands out as the superior internal standard. Its ability to closely mimic the behavior of the native analyte throughout the analytical process allows for effective correction of extraction inefficiencies and matrix-induced signal variations. While other internal standards or external calibration methods may be employed, they are associated with a higher risk of inaccurate and imprecise results. The use of a deuterated internal standard like this compound is a critical component of a robust and reliable bioanalytical method, ensuring the generation of high-quality data for research, development, and quality control in the cosmetics industry.
References
A Comparative Guide to the Linearity and Range Determination for Avobenzone-d3 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the determination of Avobenzone-d3, a deuterated internal standard crucial for the accurate quantification of the widely used UVA filter, Avobenzone (B1665848). While specific assay validation data for this compound as an analyte is limited in publicly available literature, its structural similarity to Avobenzone allows for the extrapolation of performance characteristics from validated Avobenzone assays. This document summarizes key performance data from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering insights into their respective linearity and reportable ranges.
Executive Summary
The quantification of Avobenzone and its deuterated internal standard, this compound, is critical in various research and quality control settings, including pharmaceutical development, cosmetic formulation analysis, and environmental monitoring. The choice of analytical technique significantly impacts the sensitivity, selectivity, and the concentration range over which the analyte can be reliably measured. This guide compares the established HPLC-UV and LC-MS/MS methods, providing a framework for selecting the most appropriate technique based on the specific requirements of the assay.
Data Presentation: A Comparative Overview
The following tables summarize the linearity and range determination data for Avobenzone, which can be considered a reliable proxy for this compound, across different analytical platforms.
Table 1: Comparison of Linearity and Range for Avobenzone Assays
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.04 - 0.12 mg/mL[1] | 0.20 - 12.00 ng/mL (in human plasma)[2] |
| 12 - 32 µg/mL[3] | 1 - 200 ng/mL[4] | |
| 12 - 28 µg/mL[5] | ||
| Correlation Coefficient (r²) | > 0.99[3] | > 0.99[4] |
| 0.9925[1] | ||
| 0.9998[6] | ||
| Limit of Detection (LOD) | 0.13 µg/mL[6] | Not explicitly stated for Avobenzone |
| Limit of Quantitation (LOQ) | 0.43 µg/mL[6] | 0.20 ng/mL (in human plasma)[2] |
Experimental Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS assays for Avobenzone.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A common approach for the analysis of Avobenzone in cosmetic formulations involves reversed-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[1]
-
Mobile Phase: A mixture of methanol (B129727) and water is a typical mobile phase. For instance, a composition of methanol:water (95:5) with the pH adjusted to 3.2 with phosphoric acid can be employed.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][6]
-
Detection Wavelength: Detection is typically performed at the maximum absorbance wavelength of Avobenzone, which is around 357-360 nm, though a wavelength of 315 nm has also been reported.[1]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable organic solvent, filtered, and then injected into the HPLC system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of Avobenzone in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[7]
-
Column: A C18 or similar reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid is common.
-
Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation and filtration is a standard procedure.[2]
-
Internal Standard: this compound is an ideal internal standard for LC-MS/MS analysis of Avobenzone due to its similar chemical properties and distinct mass-to-charge ratio.[8]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC-UV and LC-MS/MS are the predominant techniques for Avobenzone analysis, GC-MS has also been explored. However, its application can be limited as some UV filters, which can be hydrophilic and non-volatile, may require a derivatization step before analysis.[7] The thermal instability of certain compounds can also be a challenge with GC-MS.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the typical workflows for HPLC-UV and LC-MS/MS analysis.
Caption: A typical experimental workflow for HPLC-UV analysis of this compound.
Caption: A representative experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The selection of an appropriate analytical method for the determination of this compound is contingent upon the specific requirements of the study. HPLC-UV provides a robust and widely accessible method suitable for quality control of cosmetic formulations where concentrations are relatively high. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex matrices, LC-MS/MS is the superior technique. While specific linearity and range data for this compound as an analyte are not extensively published, the data presented for Avobenzone offer a strong and reliable foundation for method development and validation. Researchers should perform in-house validation to establish the specific performance characteristics for their this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sciex.com [sciex.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. caymanchem.com [caymanchem.com]
The Gold Standard in Sunscreen Analysis: A Comparative Guide to the Accuracy and Precision of Avobenzone-d3 as an Internal Standard
For researchers, scientists, and drug development professionals dedicated to the accurate quantification of the UV filter Avobenzone, the choice of an appropriate internal standard is critical for ensuring data integrity and reliability. This guide provides an objective comparison of Avobenzone-d3, a stable isotope-labeled (SIL) internal standard, with other analytical approaches. By presenting supporting data from various studies, this guide will demonstrate the superior accuracy and precision of using this compound in analytical methodologies.
In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is widely recognized as the gold standard.[1] this compound, in which three hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to Avobenzone. This near-perfect analogy ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects that can compromise analytical results.[1][2]
Performance Metrics: A Data-Driven Comparison
The following tables summarize the performance of different analytical methods for the quantification of Avobenzone. While direct comparative studies showcasing this compound are limited, the data presented provides a clear picture of the expected improvements in accuracy and precision when employing a deuterated internal standard.
Table 1: Performance of HPLC-UV Methods for Avobenzone Analysis (Without a Deuterated Internal Standard)
| Analytical Method | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Internal Standard Used |
| RP-HPLC-UV[3] | 0.999 | 99.0 - 101.0 | < 2 | None |
| RP-HPLC-UV[4] | 0.999 | Not Reported | < 2.0 | None |
| RP-HPLC-UV | 0.9998 | 100.01 - 100.77 | ≤ 2 | None |
Table 2: Expected Performance of LC-MS/MS Method for Avobenzone Analysis Using this compound as an Internal Standard
| Analytical Method | Expected Linearity (r²) | Expected Accuracy (% of Nominal) | Expected Precision (% RSD) | Key Advantages |
| LC-MS/MS | ≥ 0.99 | 85 - 115 | < 15 | High specificity, reduced matrix effects, improved batch-to-batch reproducibility.[1][2][5] |
As evidenced by the data, while existing HPLC-UV methods demonstrate good linearity and precision, the use of a deuterated internal standard with LC-MS/MS is expected to provide superior accuracy by effectively mitigating matrix-induced variations.[1] In one LC-MS/MS study for the analysis of various UV filters, oxybenzone-d3 (B1163051) was successfully used as an internal standard to quantify avobenzone, demonstrating the applicability of deuterated standards in this context.[6]
The Power of Co-elution: Mitigating Matrix Effects
A significant challenge in bioanalysis and the analysis of complex matrices like cosmetic formulations is the "matrix effect," where other components in the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1] Because this compound co-elutes with Avobenzone, it experiences the same matrix effects, allowing for accurate correction and leading to more reliable and reproducible results.[2][5]
Experimental Protocols
Representative HPLC-UV Method for Avobenzone Quantification
This protocol is a generalized representation based on common methodologies.[3][4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Avobenzone in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sunscreen sample and extract Avobenzone using the same solvent, followed by sonication and filtration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at the maximum absorbance wavelength of Avobenzone (around 357 nm).
-
-
Analysis:
-
Inject equal volumes of the calibration standards and sample extracts.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Avobenzone in the sample by interpolating its peak area on the calibration curve.
-
Recommended LC-MS/MS Method Incorporating this compound
This protocol outlines the gold standard approach for the highest accuracy and precision.
-
Standard and Sample Preparation:
-
Prepare stock solutions of Avobenzone and this compound.
-
Create calibration standards containing a fixed concentration of this compound and varying concentrations of Avobenzone.
-
Prepare quality control (QC) samples at different concentration levels.
-
To the unknown samples, QC samples, and calibration standards, add a precise volume of the this compound internal standard solution.
-
Perform sample extraction (e.g., protein precipitation for biological samples or solvent extraction for cosmetic formulations).
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, optimized for Avobenzone.
-
-
Data Analysis:
-
Monitor the specific precursor-to-product ion transitions for both Avobenzone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Quantify Avobenzone in the samples using the calibration curve.
-
Workflow and Pathway Visualizations
References
A Comparative Guide to the Quantification of Avobenzone-d3 in Analytical Laboratories
Disclaimer: Publicly available data from formal inter-laboratory comparison studies specifically for Avobenzone-d3 were not identified at the time of this publication. This guide therefore presents a comparison of common analytical methodologies suitable for the quantification of this compound, with performance data derived from studies on its non-deuterated analogue, Avobenzone (B1665848). This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical and pharmaceutical studies to ensure the accuracy and precision of Avobenzone quantification. The principles and methods described are directly applicable to the quantification of this compound.
Introduction to this compound Quantification
This compound serves as a crucial internal standard for the accurate quantification of Avobenzone, a widely used UVA filter in sunscreen products. Its structural similarity and mass difference make it an ideal candidate for correcting variations during sample preparation and analysis, particularly in complex matrices. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide compares two prevalent methods for the quantification of compounds like Avobenzone and its deuterated analogue: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for the analysis of UV-absorbing compounds like Avobenzone.[1] Conversely, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits are required.[2][3]
Data Presentation: Quantitative Performance
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of Avobenzone. These parameters provide an indication of the expected performance for this compound quantification.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity Range | 12-28 µg/mL[4] | 1-200 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.13 µg/mL | 0.5 ng/mL (in plasma) |
| Limit of Quantification (LOQ) | 0.43 µg/mL | 5 ng/mL (in stratum corneum) |
| Precision (%RSD) | < 2% | Not explicitly stated, but method is described as precise |
| Accuracy (Recovery %) | 99.0% - 101.0% | 74% - 109% (for various UV filters) |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices like sunscreen formulations.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol (B129727) and water, often in a ratio of 90:10 (v/v) or 93:7 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength of 320 nm or 330 nm.
-
Injection Volume: 20 µL
Sample Preparation (for sunscreen lotion):
-
Accurately weigh a portion of the sunscreen lotion.
-
Dissolve the sample in a suitable solvent, such as methanol with 0.1% acetic acid.
-
Vortex and sonicate the sample to ensure complete dissolution of the analyte.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma and skin layers due to its high sensitivity and specificity.
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., Zorbax SB C8)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and a suitable internal standard.
Sample Preparation (for plasma):
-
To a plasma sample, add a known concentration of an appropriate internal standard.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
Mandatory Visualization
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Analytical Workflow for this compound Quantification using LC-MS/MS.
References
Avobenzone-d3 vs. 13C-Labeled Avobenzone: A Comparative Guide for Isotope Dilution Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. In isotope dilution mass spectrometry (ID-MS), stable isotope-labeled (SIL) analogues of the analyte, such as Avobenzone-d3 and 13C-labeled Avobenzone, are the gold standard. This guide provides an objective comparison of these two internal standards, supported by experimental principles, to inform the selection for robust analytical method development.
The ideal internal standard should exhibit chemical and physical properties identical to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-behavior allows for accurate correction of variations, including extraction efficiency, matrix effects, and instrument response. While both deuterium (B1214612) (d) and carbon-13 (¹³C) labeled standards are widely used, their inherent properties lead to significant performance differences.
Key Performance Parameters: A Comparative Analysis
The selection between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the accuracy and precision of quantification. The following table summarizes the key performance characteristics of this compound versus ¹³C-labeled Avobenzone.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Avobenzone | Rationale & Implications for Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1] | Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] A retention time mismatch, as can occur with deuterated standards, may lead to differential ion suppression or enhancement, compromising quantification accuracy.[2][3] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[1][4] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][4] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable and reproducible results.[1][2] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in an example due to this effect.[1][2] | Generally demonstrates improved accuracy and precision due to closer physicochemical properties to the analyte.[1] A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-labeled standard, compared to 96.8% and 8.6% for its deuterated counterpart.[1] | The superior ability of ¹³C-labeled standards to mimic the analyte's behavior leads to more reliable and reproducible quantification.[5] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1][6] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][6] | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards are the superior choice for accurate quantification.[1][7] |
| Cost & Availability | Generally more readily available and less expensive.[8][9] | Typically more expensive and may be less commercially available due to more complex synthesis.[4][9] | While deuterated standards can be a cost-effective option, the higher cost of ¹³C-labeled standards is often justified by reduced method development time and increased data quality.[4] |
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the signal from the native analyte to that of the labeled internal standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss during preparation or fluctuations in instrument response will affect both compounds equally, allowing for highly accurate and precise quantification.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of Avobenzone in a sample matrix (e.g., sunscreen formulation, biological matrix) using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation
-
Spiking: To a known aliquot of the sample, add a precise amount of the internal standard solution (either this compound or ¹³C-labeled Avobenzone).
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix. A common approach involves protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) for biological samples, followed by centrifugation.
-
Evaporation and Reconstitution: The supernatant is transferred and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of Avobenzone.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used, depending on the optimal ionization for Avobenzone.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Avobenzone and the labeled internal standard are monitored.
-
3. Quantification
The concentration of Avobenzone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion and Recommendation
While this compound can be a suitable and cost-effective internal standard for some applications, the evidence strongly supports the superiority of ¹³C-labeled Avobenzone for robust and accurate quantitative analysis. The identical chromatographic behavior and higher isotopic stability of ¹³C-labeled standards minimize the risk of analytical errors, particularly in complex matrices where matrix effects and chromatographic shifts can significantly impact data quality.[1][10] For the development of highly accurate, precise, and reliable bioanalytical methods, the investment in ¹³C-labeled Avobenzone is highly recommended. Careful validation is crucial when using deuterated standards to ensure that potential issues like chromatographic shifts and isotopic exchange do not compromise the accuracy of the results.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Avobenzone Quantification Utilizing Avobenzone-d3
The accurate quantification of Avobenzone, a common UV filtering agent, is critical in environmental monitoring, pharmaceutical analysis, and cosmetic safety assessment. The use of a deuterated internal standard, such as Avobenzone-d3, is a widely accepted strategy to enhance the accuracy and precision of analytical methods, particularly in complex matrices. This guide provides a comparative overview of different analytical methods that employ this compound, detailing their performance and experimental protocols.
Comparative Analysis of Method Performance
The selection of an analytical method is heavily influenced by the sample matrix and the required sensitivity. The following table summarizes the performance of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that use this compound as an internal standard for Avobenzone quantification in different environmental and biological matrices.
| Performance Metric | Method 1: Wastewater Analysis | Method 2: Human Urine Analysis |
| Limit of Detection (LOD) | 0.2 ng/L | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/L | 0.1 μg/L |
| Linearity (R²) ** | >0.99 | >0.99 |
| Precision (RSD%) | Intraday: 0.7-10.8%; Interday: 2.1-13.9% | Intraday: <15%; Interday: <15% |
| Accuracy (Recovery %) ** | 80-120% | 85-115% |
| Matrix Effect | -40% to 40% | Not explicitly quantified, but compensated by IS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the protocols for the two compared methods.
Method 1: Quantification in Wastewater
This method is designed for the sensitive detection of Avobenzone in complex aqueous matrices like wastewater influent and effluent.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to concentrate the analyte and remove interfering substances from the water samples.
-
Chromatography: Reversed-phase liquid chromatography is performed using a C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water is used to separate the target compounds.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is utilized.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Avobenzone and the internal standard, this compound.
-
Method 2: Quantification in Human Urine
This protocol is optimized for the analysis of Avobenzone and other UV filters in human urine, a key matrix for biomonitoring studies.
-
Sample Preparation: Urine samples undergo enzymatic deconjugation to measure both free and conjugated forms of Avobenzone. This is followed by a solid-phase extraction (SPE) cleanup step.
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used for rapid and efficient separation on a C18 column.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. This compound is added prior to sample preparation to correct for matrix effects and variations during the analytical process.
-
Workflow for Analytical Method Validation
The validation of an analytical method is a prerequisite for its reliable use. The following diagram illustrates a typical workflow for validating a new analytical method, such as an LC-MS/MS assay using an internal standard like this compound, against an established reference method. This process is fundamental to ensuring the comparability and reliability of results between different analytical approaches.
Caption: Workflow for the cross-validation of a new analytical method using an internal standard against a reference method.
A Comparative Guide to the Analytical Detection and Quantification of Avobenzone
In the realm of pharmaceutical research and cosmetic science, precise and sensitive analytical methods are paramount for ensuring the quality, safety, and efficacy of active ingredients. Avobenzone, a widely utilized UVA filter in sunscreen products, necessitates rigorous analytical quantification. While deuterated isotopes like Avobenzone-d3 typically serve as internal standards in quantitative analyses rather than being the primary analyte for limit of detection (LOD) and limit of quantification (LOQ) studies, a wealth of data exists for the non-deuterated form. This guide provides a comparative overview of various analytical methods for the determination of Avobenzone, focusing on their reported LOD and LOQ values.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These parameters are crucial for validating analytical methods.[1]
Comparison of Analytical Methods for Avobenzone
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of Avobenzone in various matrices, including sunscreen formulations and biological samples. The performance of these methods can vary based on the specific chromatographic conditions, detector used, and the sample matrix.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC with UV Detector | 2.12 µg/mL | 0.04 µg/mL | Sunscreen |
| HPLC with UV Detector | 0.13 µg/mL | 0.43 µg/mL | Sunscreen[2][3][4] |
| Reversed-Phase HPLC with Photodiode Array (PDA) Detector | 0.0055 mM | 0.0142 mM | Aqueous Solution[5] |
| UHPLC-MS/MS | Not explicitly defined as LOD, but the lower limit of quantification was 0.20 ng/mL | 0.20 ng/mL (LLOQ) | Human Plasma |
Note: The LOD and LOQ values can be influenced by the complexity of the sample matrix. For instance, the analysis of Avobenzone in human plasma using UHPLC-MS/MS achieves a significantly lower quantification limit compared to HPLC-UV methods for sunscreen formulations.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of the experimental protocols used in the cited studies.
Method 1: HPLC with UV Detection for Sunscreen
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Waters C18, 5 µm (250 x 4.6 mm).
-
Mobile Phase: A mixture of methanol (B129727) and water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
LOD and LOQ Determination: The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Method 2: HPLC with UV Detection for Sunscreen
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C₁₈ column.
-
Mobile Phase: Methanol and double distilled water (aquabidest) in a 93:7 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
LOD and LOQ Determination: The sensitivity of the method was determined by establishing the LOD and LOQ, which were reported as 0.13 µg/mL and 0.43 µg/mL, respectively.
Method 3: Reversed-Phase HPLC with PDA Detection
-
Instrumentation: HPLC with a photodiode array (PDA) detector.
-
Column: Capcell Pak C18, 5 µm (250 mm × ⌀ 4.6 mm).
-
Mobile Phase: A mixture of 25 mM citric acid buffer (pH 3.0) and methanol (3:7).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Monitoring between 200 and 600 nm, with a specific wavelength of 360 nm for Avobenzone.
-
LOD and LOQ Determination: The limits of detection and quantitation were determined from the calibration curves.
Method 4: UHPLC-MS/MS for Human Plasma
-
Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation: Phospholipid removal 96-well protein precipitation plates were used for sample clean-up.
-
Column: Ethylene-Bridged Hybrid (BEH) C₁₈ column.
-
Mobile Phase: Isocratic flow with 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and methanol (24:76, v/v).
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Lower Limit of Quantification (LLOQ): The method was validated with a lower limit of quantification of 0.20 ng/mL for avobenzone.
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
References
Robustness in Action: A Comparative Guide to Analytical Method Testing with Avobenzone-d3
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the widely used UVA filter, Avobenzone, with a focus on robustness testing. The inclusion of a deuterated internal standard, Avobenzone-d3, is highlighted as a key strategy for enhancing method performance and ensuring data integrity. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the development and validation of robust analytical procedures.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] As outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), robustness testing is a critical component of analytical method validation, ensuring consistent performance across different laboratories, instruments, and analysts.[1][2][3][4]
The Gold Standard: Employing this compound as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. A deuterated internal standard is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar matrix effects. This allows for effective compensation for variations during sample preparation, injection, and ionization, leading to improved accuracy and precision. The primary alternative, using a structural analog as an internal standard, can be challenging as finding an analog that perfectly mimics the analyte's behavior is difficult.
Comparative Analysis of HPLC Method Robustness for Avobenzone
The following tables summarize the impact of deliberate variations in key HPLC method parameters on the analytical performance for Avobenzone. The data is a composite representation from multiple studies to illustrate typical outcomes of robustness testing. The use of this compound as an internal standard is assumed for Method B to demonstrate its advantages in mitigating variability.
Table 1: Effect of Mobile Phase Composition Variation
| Method Parameter | Variation | Analyte Response (Method A: External Standard) | Analyte Response (Method B: this compound Internal Standard) |
| Mobile Phase Composition | Retention Time (min) | Peak Area (% Change) | Tailing Factor | Retention Time (min) | Peak Area Ratio (% RSD) | Tailing Factor | |
| Nominal Condition (e.g., Acetonitrile:Water 80:20) | - | 5.42 | 5.43 / 0.5 |
| Acetonitrile +2% (82:18) | ↑ | 5.15 (-5.0%) | 5.16 (-4.9%) / 0.6 |
| Acetonitrile -2% (78:22) | ↓ | 5.71 (+5.4%) | 5.72 (+5.3%) / 0.5 |
Table 2: Effect of Mobile Phase pH Variation
| Method Parameter | Variation | Analyte Response (Method A: External Standard) | Analyte Response (Method B: this compound Internal Standard) |
| Mobile Phase pH | Retention Time (min) | Peak Area (% Change) | Resolution | Retention Time (min) | Peak Area Ratio (% RSD) | Resolution | |
| Nominal Condition (e.g., pH 3.0) | - | 5.42 | 5.43 / 0.4 |
| pH +0.2 (pH 3.2) | ↑ | 5.40 (-0.4%) | 5.41 (-0.4%) / 0.5 |
| pH -0.2 (pH 2.8) | ↓ | 5.45 (+0.6%) | 5.46 (+0.6%) / 0.4 |
Table 3: Effect of Column Temperature Variation
| Method Parameter | Variation | Analyte Response (Method A: External Standard) | Analyte Response (Method B: this compound Internal Standard) |
| Column Temperature | Retention Time (min) | Peak Area (% Change) | Plate Count | Retention Time (min) | Peak Area Ratio (% RSD) | Plate Count | |
| Nominal Condition (e.g., 30°C) | - | 5.42 | 5.43 / 0.6 |
| Temperature +5°C (35°C) | ↑ | 5.25 (-3.1%) | 5.26 (-3.1%) / 0.5 |
| Temperature -5°C (25°C) | ↓ | 5.60 (+3.3%) | 5.61 (+3.3%) / 0.6 |
Table 4: Effect of Flow Rate Variation
| Method Parameter | Variation | Analyte Response (Method A: External Standard) | Analyte Response (Method B: this compound Internal Standard) |
| Flow Rate | Retention Time (min) | Peak Area (% Change) | Pressure (bar) | Retention Time (min) | Peak Area Ratio (% RSD) | Pressure (bar) | |
| Nominal Condition (e.g., 1.0 mL/min) | - | 5.42 | 5.43 / 0.5 |
| Flow Rate +0.2 mL/min (1.2 mL/min) | ↑ | 4.52 (-16.6%) | 4.53 (-16.6%) / 0.6 |
| Flow Rate -0.2 mL/min (0.8 mL/min) | ↓ | 6.78 (+25.1%) | 6.79 (+25.1%) / 0.5 |
Experimental Protocols
The following is a detailed protocol for conducting a robustness study of an HPLC method for the quantification of Avobenzone, incorporating this compound as an internal standard.
Objective
To assess the robustness of the analytical method by evaluating its capacity to remain unaffected by small, deliberate variations in key HPLC parameters.
Materials and Reagents
-
Avobenzone reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Reagents for mobile phase buffer preparation (e.g., phosphoric acid, ammonium (B1175870) acetate)
-
Validated HPLC system with UV or Mass Spectrometric detection
-
Calibrated analytical balance, pipettes, and volumetric flasks
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Avobenzone and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a working standard solution containing Avobenzone at a known concentration (e.g., 10 µg/mL) and this compound at a constant concentration (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations spanning the expected analytical range, each spiked with the same constant concentration of this compound.
Robustness Study Design
A one-factor-at-a-time (OFAT) approach is described below. For a more comprehensive analysis, a Design of Experiments (DoE) approach, such as a factorial design, is recommended.
Nominal Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 357 nm or MS/MS with appropriate transitions for Avobenzone and this compound
Variations to be Tested:
-
Mobile Phase Composition:
-
Acetonitrile:Buffer (78:22, v/v)
-
Acetonitrile:Buffer (82:18, v/v)
-
-
Mobile Phase pH:
-
pH of aqueous component adjusted to -0.2 units from nominal
-
pH of aqueous component adjusted to +0.2 units from nominal
-
-
Column Temperature:
-
Nominal temperature -5°C
-
Nominal temperature +5°C
-
-
Flow Rate:
-
Nominal flow rate -0.2 mL/min
-
Nominal flow rate +0.2 mL/min
-
Experimental Procedure
-
Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting the working standard solution six times. The %RSD for retention time and peak area ratio should be within acceptable limits (e.g., <2%).
-
For each robustness parameter variation: a. Adjust the single parameter on the HPLC system. b. Allow the system to equilibrate. c. Inject the working standard solution and a mid-level QC sample in triplicate.
-
After testing all variations, return the system to the nominal conditions and repeat the system suitability test to ensure the system performance has not changed.
Data Analysis and Acceptance Criteria
-
For each condition, calculate the mean and %RSD for retention time, peak area (or peak area ratio to internal standard), tailing factor, and resolution (if other peaks are present).
-
Compare the results from the varied conditions to the results from the nominal conditions.
-
The method is considered robust if the system suitability criteria are met under all tested variations and the results for the QC samples remain within the acceptance criteria for accuracy and precision (e.g., ±15% of the nominal value).
Visualizing the Workflow
The following diagrams illustrate the logical workflow of a robustness study.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Avobenzone-d3
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Avobenzone-d3, a deuterated analog of the common UV filter Avobenzone. Adherence to these protocols is crucial for maintaining a safe laboratory environment, protecting personnel, and minimizing environmental impact. Improper disposal of this compound can pose risks due to its potential aquatic toxicity.
Chemical and Safety Data Summary
While some safety data sheets (SDS) for deuterated Avobenzone may classify it as non-hazardous, others indicate potential for long-term adverse effects on aquatic life.[1] Given the known environmental impact of Avobenzone, it is prudent to handle this compound as a chemical waste stream requiring special disposal.
| Property | Value | Source |
| Chemical Name | 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-d3)phenyl]-1,3-propanedione | Cayman Chemical |
| CAS Number | 2933758-47-3 | Cayman Chemical |
| Molecular Formula | C₂₀H₁₉D₃O₃ | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
| Primary Hazard | Potential for aquatic toxicity | [1] |
| Disposal Consideration | Hazardous Waste, Non-halogenated organic waste | [1][2] |
Experimental Protocol: Safe Disposal of this compound
This methodology provides a general framework for the safe disposal of this compound in a laboratory setting. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Chemical fume hood.
-
Designated, labeled, and sealed waste container for non-halogenated organic solids.
-
Designated, labeled, and sealed waste container for non-halogenated organic liquid waste.
-
Appropriate solvent (e.g., ethanol, isopropanol, or as used in the experiment).
-
Inert absorbent material (e.g., vermiculite (B1170534), sand).
Disposal Steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, to prevent skin and eye contact.
-
Work in a Ventilated Area: Conduct all handling and preparation for the disposal of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Waste Segregation: this compound waste should be segregated as non-halogenated organic waste. Do not mix it with halogenated solvents or other incompatible waste streams.
-
Disposal of Solid this compound:
-
Bulk Quantities: Transfer bulk quantities of solid this compound directly into a designated, clearly labeled, and sealed waste container for non-halogenated organic solids.
-
Trace Amounts/Residue: For containers with trace amounts of solid residue, rinse the container multiple times with a suitable non-halogenated organic solvent. Collect the solvent rinse in a designated waste container for non-halogenated organic liquid waste. The rinsed container, once free of chemical residue, can often be disposed of as regular lab glass or plastic, but confirm this with your institution's EHS office.
-
-
Disposal of this compound in Solution:
-
Collect all solutions containing this compound in a designated, sealed waste container for non-halogenated organic liquid waste.
-
-
Spill Cleanup:
-
In the event of a spill, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Container Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic to Aquatic Life").
-
Final Disposal: The sealed and labeled waste container must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, state, and federal regulations. Never dispose of this compound down the drain. [3][4] Avobenzone and its degradation products are known to be harmful to aquatic ecosystems.[1][5][6]
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. Environmental impacts due to the use of sunscreen products: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. gowaxhead.com [gowaxhead.com]
- 6. Common sunscreen ingredients dangerous for freshwater ecosystems: study | Folio [ualberta.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
